molecular formula C7H4BrClN2 B1337903 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 425380-38-7

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1337903
CAS No.: 425380-38-7
M. Wt: 231.48 g/mol
InChI Key: PIXLSAWNYQEIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXLSAWNYQEIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452648
Record name 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425380-38-7
Record name 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425380-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (CAS No: 425380-38-7), a heterocyclic compound of significant interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a halogenated derivative of 7-azaindole. Its structure, featuring a fused pyrrole and pyridine ring, makes it a versatile intermediate in organic synthesis.

Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below. These properties are crucial for handling, storage, and designing synthetic routes involving this molecule.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1][2]
Molar Mass 231.48 g/mol [1]
CAS Number 425380-38-7[1][2]
Melting Point 230-231 °C[1][2]
Boiling Point 367.8 ± 37.0 °C (Predicted)[1]
Density 1.878 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 176.2 ± 26.5 °C (Predicted)[2]
Computed and Structural Properties

Computational descriptors provide further insight into the molecule's behavior and characteristics in various chemical environments.

PropertyValueSource
InChIKey PIXLSAWNYQEIJG-UHFFFAOYSA-N[2]
XLogP3 2.6[2]
Topological Polar Surface Area (PSA) 28.7 Ų[2]
Refractive Index 1.730 (Predicted)[2]

Synthesis and Experimental Protocols

Synthetic Pathway

This compound is an organic intermediate synthesized through a multi-step process.[1] The general synthetic route begins with 5-bromo-2-hydroxy-3-nitro-pyridine. This starting material undergoes chlorination to yield 5-bromo-2-chloro-3-nitro-pyridine, which is then subjected to a ring-closing reaction to form the final product.[1]

G A 5-bromo-2-hydroxy- 3-nitro-pyridine B 5-bromo-2-chloro- 3-nitro-pyridine A->B Chlorination C 4-bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine B->C Ring Closure

Caption: Synthetic route of this compound.

Experimental Details

While the general pathway is established, detailed, step-by-step experimental protocols, including specific reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., chromatography, recrystallization), are typically proprietary or found within specific patents and publications. Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound are available on specialized chemical data platforms like ChemicalBook.[3]

Reactivity and Applications in Drug Discovery

The chemical structure of this compound makes it a valuable building block in medicinal chemistry.

Chemical Reactivity

The pyrrolo[2,3-c]pyridine core is a key pharmacophore in many biologically active compounds.[4] The presence of two halogen atoms at distinct positions offers multiple sites for further functionalization. The chlorine atom at the 7-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or alkoxy groups to build molecular complexity.[4]

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its primary documented use is in the preparation of cannabinoid receptor modulators.[1] Specifically, it is a precursor to compounds like 7-(3-chloro-phenylamino)-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (tetrahydro-pyran-4-ylmethyl)-amide, which are investigated for the treatment of a variety of diseases.[1]

The broader class of pyrrolopyridine derivatives has shown a wide range of pharmacological activities, including potential as anticancer, antiviral, and anti-inflammatory agents, often by acting as kinase inhibitors.[4][5][6] The rigid, bicyclic scaffold of this compound provides a robust framework for developing targeted therapies.

References

Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles its known properties, a plausible synthetic route, and predicted spectroscopic data based on analogous structures. It serves as a foundational resource for researchers utilizing this compound in the synthesis of novel therapeutic agents, particularly cannabinoid receptor modulators.

Core Compound Properties

A summary of the key physicochemical properties for this compound is presented below. These values are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1][2]
Molar Mass 231.48 g/mol [1]
CAS Number 425380-38-7[2]
Appearance Predicted to be a solidN/A
Melting Point 230-231 °C[2]
Density (Predicted) 1.878 ± 0.06 g/cm³[1]
Flash Point (Predicted) 176.2 ± 26.5 °C[2]
Refractive Index (Predicted) 1.730[2]
XLogP3 2.6[2]

Structure and Synthesis

The structure of this compound, a member of the azaindole family, is characterized by a fused pyrrole and pyridine ring system.

Figure 1. Chemical structure of this compound.

A plausible synthetic pathway for this compound involves a multi-step process starting from 5-bromo-2-hydroxy-3-nitropyridine.[1]

G start 5-bromo-2-hydroxy-3-nitropyridine step1 Chlorination start->step1 intermediate 5-bromo-2-chloro-3-nitropyridine step1->intermediate step2 Reductive Cyclization intermediate->step2 product This compound step2->product

Figure 2. High-level synthetic workflow for this compound.
Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on the reported synthetic route.[1] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Chlorination of 5-bromo-2-hydroxy-3-nitropyridine

  • To a stirred solution of 5-bromo-2-hydroxy-3-nitropyridine in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slow addition to ice water.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-bromo-2-chloro-3-nitropyridine.

Step 2: Reductive Cyclization to this compound

  • The crude 5-bromo-2-chloro-3-nitropyridine is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

  • A reducing agent, for example, sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid (e.g., acetic acid), is added portion-wise to the solution.

  • The reaction is stirred at an elevated temperature until the reduction of the nitro group and subsequent cyclization are complete.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent. The organic layer is collected, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data for Structure Elucidation

Predicted ¹H and ¹³C NMR Data
Position Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
H1 (N-H)11.0 - 12.5 (broad s)N/A
H27.5 - 7.8 (d)125 - 130
H36.6 - 6.9 (d)100 - 105
C4N/A110 - 115
H57.2 - 7.5 (s)120 - 125
C5aN/A145 - 150
C7N/A140 - 145
C7aN/A148 - 153

Note: Predicted chemical shifts are in ppm relative to TMS. The actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Fragmentation

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

Expected Fragmentation Pathways:

  • Loss of Halogen: The primary fragmentation is likely to be the loss of a bromine or chlorine radical.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a molecule of hydrogen cyanide.

  • Ring Cleavage: Further fragmentation can occur through the cleavage of the pyrrole or pyridine rings.

Application in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor for the synthesis of cannabinoid receptor (CB1 and CB2) modulators.[1]

G start This compound step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->step1 intermediate Substituted pyrrolo[2,3-c]pyridine step1->intermediate step2 Further Functionalization intermediate->step2 product Cannabinoid Receptor Modulator step2->product

Figure 3. Role as an intermediate in the synthesis of cannabinoid receptor modulators.

The synthetic utility of this compound lies in the differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization through various cross-coupling reactions. This enables the introduction of diverse chemical moieties to explore the structure-activity relationships of the target cannabinoid receptor modulators.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the chlorination of 5-bromo-2-hydroxy-3-nitropyridine, followed by a reductive cyclization via the Bartoli indole synthesis to construct the final pyrrolo[2,3-c]pyridine (7-azaindole) core.

Core Synthesis Pathway

The principal synthetic route to this compound is outlined below. The process begins with a readily available starting material, 5-bromo-2-hydroxy-3-nitropyridine, and proceeds through a chlorinated intermediate to the final product.

Synthesis_Pathway A 5-bromo-2-hydroxy-3-nitropyridine B 5-bromo-2-chloro-3-nitropyridine A->B  Chlorination (e.g., POCl3) C This compound B->C  Bartoli Indole Synthesis (Vinyl Grignard Reagent)

Caption: Overall synthesis pathway for this compound.

Step 1: Chlorination of 5-bromo-2-hydroxy-3-nitropyridine

Experimental Protocol (General - Adaptation Required)

A representative procedure for the chlorination of a similar hydroxy-nitropyridine derivative is as follows. Researchers should optimize these conditions for the specific substrate.

  • To a stirred solution of 5-bromo-2-hydroxy-3-nitropyridine in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), slowly add phosphorus oxychloride at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the starting material is consumed (monitoring by TLC or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • The solid product, 5-bromo-2-chloro-3-nitropyridine, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Bartoli Indole Synthesis for Ring Closure

The second and final step is the reductive cyclization of the 5-bromo-2-chloro-3-nitropyridine intermediate to form the desired this compound. The Bartoli indole synthesis is a well-established method for the synthesis of 7-substituted indoles (and by extension, azaindoles) from ortho-substituted nitroarenes. This reaction utilizes a vinyl Grignard reagent to effect the ring closure.

The general mechanism involves the initial reaction of the nitro group with the Grignard reagent, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring.

Bartoli_Mechanism_Overview cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Final Product A 5-bromo-2-chloro-3-nitropyridine D Nitroso Intermediate A->D + Vinyl Grignard B Vinyl Grignard Reagent (e.g., Vinylmagnesium bromide) B->A C Acidic Workup E [3,3]-Sigmatropic Rearrangement Adduct C->E D->E + Vinyl Grignard F This compound E->F Cyclization & Aromatization + Acidic Workup

Caption: Simplified workflow of the Bartoli indole synthesis.

Experimental Protocol (Analogous Example)

The following protocol is adapted from the synthesis of 7-chloro-6-azaindole from 2-chloro-3-nitropyridine and serves as a strong template for the synthesis of the target molecule.[1]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloro-3-nitropyridine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of vinylmagnesium bromide (typically 1.0 M in THF, approximately 3 equivalents) to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for several hours (e.g., 8 hours).[1]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and then extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the synthesis based on analogous reactions. The yields are estimates and will require experimental optimization.

StepStarting MaterialProductKey ReagentsTypical Yield (%)
15-bromo-2-hydroxy-3-nitropyridine5-bromo-2-chloro-3-nitropyridinePhosphorus oxychloride (POCl₃)70-85 (estimated)
25-bromo-2-chloro-3-nitropyridineThis compoundVinylmagnesium bromide30-40 (estimated based on analogous reactions)

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving chlorination of 5-bromo-2-hydroxy-3-nitropyridine followed by a Bartoli indole synthesis. This guide provides a solid foundation for researchers to develop a robust and optimized synthetic procedure for this valuable compound. Careful control of reaction conditions, particularly in the organometallic Bartoli step, is critical for achieving satisfactory yields. Further experimental work is necessary to refine the protocols and accurately determine the yields for this specific synthetic sequence.

References

Spectroscopic and Synthetic Profile of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated 7-azaindole derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. A detailed, plausible synthetic protocol is also provided, adapted from established methods for the synthesis of halogenated 7-azaindoles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar heterocyclic compounds in drug discovery and development. The compound is noted as a key intermediate in the synthesis of cannabinoid receptor modulators[1].

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 425380-38-7[2]
Molecular Formula C₇H₄BrClN₂[1][2]
Molar Mass 231.48 g/mol [1]
Melting Point 230-231 °C[2]
Predicted Density 1.878 ± 0.06 g/cm³[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit signals corresponding to the three protons on the pyrrolopyridine ring system.

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0 - 12.5br sN-H (pyrrole)
~8.0 - 8.2dH-6
~7.4 - 7.6dH-5
~6.6 - 6.8tH-2
~7.3 - 7.5tH-3

Note: Chemical shifts are estimates and can be influenced by solvent and concentration. The pyrrole N-H proton is expected to be broad and may exchange with D₂O.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the carbon atoms of the bicyclic system.

Chemical Shift (δ, ppm)Assignment
~150C-7a
~145C-4
~130C-6
~125C-3a
~120C-5
~115C-7
~100C-2
~105C-3
Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster due to the isotopic abundances of bromine and chlorine.

m/zRelative AbundanceInterpretation
229~75%[M]⁺ (⁷⁹Br, ³⁵Cl)
231~100%[M+2]⁺ (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)
233~25%[M+4]⁺ (⁸¹Br, ³⁷Cl)

Key fragmentation patterns would likely involve the loss of Br, Cl, and HCN from the molecular ion.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the N-H and C-H stretching, as well as aromatic ring vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch (pyrrole)
~3100-3000MediumAromatic C-H Stretch
~1600-1450StrongC=C and C=N Ring Stretching
~850-750StrongC-H Out-of-plane Bending
~700-600MediumC-Br Stretch
~800-700MediumC-Cl Stretch

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for halogenated 7-azaindoles.

Proposed Synthesis of this compound

This proposed synthesis is a multi-step process starting from 7-azaindole.

Step 1: N-Oxidation of 7-Azaindole

  • To a solution of 7-azaindole (1 equivalent) in a suitable organic solvent such as ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.

Step 2: Chlorination at the 7-position

  • To a flask containing phosphorus oxychloride (POCl₃, 5-10 equivalents), add the 7-azaindole-N-oxide (1 equivalent) portion-wise at 0 °C.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Step 3: Bromination at the 4-position

  • Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization Protocol

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to perform phase and baseline corrections.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electron ionization (EI) mass spectrometer.

  • Record the mass spectrum, paying close attention to the molecular ion region to observe the characteristic isotopic pattern of bromine and chlorine.

Infrared Spectroscopy:

  • Prepare a KBr pellet of the solid sample or analyze as a thin film from a solution evaporated on a salt plate.

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to characterization and its potential application in a drug discovery context.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_application Drug Discovery Application start 7-Azaindole step1 N-Oxidation (m-CPBA) start->step1 step2 Chlorination (POCl₃) step1->step2 step3 Bromination (NBS) step2->step3 product This compound step3->product nmr NMR (¹H, ¹³C) product->nmr intermediate Key Intermediate product->intermediate ms Mass Spectrometry ir IR Spectroscopy synthesis_modulators Synthesis of Cannabinoid Receptor Modulators intermediate->synthesis_modulators sar Structure-Activity Relationship (SAR) Studies synthesis_modulators->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic and analytical workflow for this compound.

References

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS number 425380-38-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS Number: 425380-38-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound belonging to the azaindole family. Its rigid bicyclic core structure, featuring both a pyrrole and a pyridine ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthetic routes, and its application as a key intermediate in the development of pharmacologically active molecules, notably cannabinoid receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValueSource
CAS Number 425380-38-7N/A
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1]
Melting Point 230-231 °CN/A
Density (Predicted) 1.878 ± 0.06 g/cm³[1]
Appearance Not specified (typically an off-white to pale solid)N/A
Solubility Not specified (expected to be soluble in polar organic solvents)N/A

Synthesis and Experimental Protocols

General Synthetic Workflow

G A 5-bromo-2-hydroxy-3-nitropyridine B Chlorination (e.g., POCl₃) A->B C 5-bromo-2-chloro-3-nitropyridine B->C D Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) C->D E This compound D->E

A generalized synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis of a Halogenated Pyrrolopyridine

Disclaimer: The following is a generalized protocol for the synthesis of a related compound and should be adapted and optimized for the synthesis of this compound.

Step 1: Chlorination of the Pyridine Ring

  • To a stirred solution of 5-bromo-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Optionally, a catalytic amount of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) can be added.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-chloro-3-nitropyridine.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reductive Cyclization to form the Pyrrole Ring

  • Dissolve the 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in a solvent mixture, such as ethanol and water.

  • Add a reducing agent, such as iron powder (Fe, 5.0-10.0 eq) and a catalytic amount of an acid (e.g., acetic acid or hydrochloric acid).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the organic solvent.

  • Basify the aqueous residue with a suitable base (e.g., sodium carbonate solution) and extract with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Application in Synthesis

The two distinct halogen atoms on the this compound scaffold allow for selective and sequential functionalization through various cross-coupling reactions. This makes it a valuable intermediate for creating libraries of compounds for drug discovery. A primary application is in the synthesis of cannabinoid receptor modulators[1].

Buchwald-Hartwig Amination for Cannabinoid Receptor Modulator Synthesis

The synthesis of compounds such as 7-(3-chloro-phenylamino)-1H-pyrrolo[2,3-c]pyridine derivatives often involves a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond at the C7 position.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add 4-bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine, 3-chloroaniline, Pd catalyst, ligand, and base to a Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Heat the reaction mixture (e.g., 80-120 °C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Experimental workflow for a representative Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination

Disclaimer: The following is a generalized protocol and should be optimized for the specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), 3-chloroaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-(3-chloro-phenylamino)-4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate. Subsequent steps would involve further functionalization at the C4 position.

Spectroscopic Data

Biological Significance and Signaling Pathway

The primary biological significance of this compound lies in its role as a scaffold for the synthesis of cannabinoid receptor (CB1 and CB2) modulators[1]. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes.

Cannabinoid Receptor Signaling

Cannabinoid receptors, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP production decreased G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_Channel Ion Channel Modulation G_protein->Ion_Channel modulates PKA PKA cAMP->PKA activation reduced Gene_Expression Gene Expression PKA->Gene_Expression regulates MAPK->Gene_Expression regulates Ligand Cannabinoid Agonist Ligand->CB1R binds

Simplified cannabinoid receptor signaling pathway.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in drug discovery, particularly in the development of cannabinoid receptor modulators. Its versatile chemical nature, stemming from the two distinct halogen substituents, allows for diverse synthetic modifications. While detailed experimental and spectroscopic data are not widely published, the general synthetic routes and reactivity patterns provide a solid foundation for its use in research and development. This guide summarizes the currently available information to aid researchers and scientists in leveraging this compound for the synthesis of novel and potentially therapeutic agents.

References

The Pyrrolopyridine Scaffold: A Technical Guide to the Biological Activity of its Derivatives, with a Focus on 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with the pyrrolopyridine scaffold, a privileged heterocyclic structure in medicinal chemistry. While direct biological activity data for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is limited in publicly accessible literature, this document will delve into the well-documented activities of its isomers and related derivatives. This guide will also highlight the role of this compound as a key synthetic intermediate in the development of novel therapeutics.

The Pyrrolopyridine Core: A Scaffold of Therapeutic Promise

The pyrrolopyridine nucleus, an isostere of indole, is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery. Its unique structural and electronic properties make it a versatile scaffold for the design of potent and selective ligands for a variety of biological targets. Different isomers of the pyrrolopyridine core, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine, have been explored for a range of therapeutic applications, including oncology, virology, and neurology.[1]

Biological Activities of Pyrrolopyridine Derivatives

Research into the biological activities of pyrrolopyridine derivatives has revealed a broad spectrum of pharmacological effects. Notably, these compounds have shown significant potential as kinase inhibitors, antiviral agents, and modulators of G-protein coupled receptors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A significant body of research has focused on the development of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in various cancers.

// Nodes FGF [label="FGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#FBBC05", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF -> FGFR [label=" Binds"]; FGFR -> FRS2 [label=" Activates"]; FRS2 -> GRB2 -> SOS -> RAS -> RAF -> MEK -> ERK -> Cell; FRS2 -> PI3K -> AKT -> Cell; FGFR -> PLCG -> Cell; }

Figure 1: Simplified FGFR Signaling Pathway.
Compound IDTargetIC50 (nM)Cell LineActivity
4h FGFR17-Potent Inhibition
FGFR29-Potent Inhibition
FGFR325-Moderate Inhibition
FGFR4712-Weak Inhibition
4T1 (Breast Cancer)-4T1Inhibition of proliferation, migration, and invasion; induction of apoptosis

Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives.

Other Kinase Inhibition

Derivatives of the pyrrolopyridine scaffold have also been investigated as inhibitors of other kinases, such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

Cannabinoid Receptor Modulation

This compound: A Key Synthetic Intermediate

As mentioned, this compound serves as a versatile building block in organic synthesis. Its halogenated structure allows for various cross-coupling reactions to introduce diverse functionalities, leading to the generation of large and structurally complex chemical libraries for drug discovery.

Synthesis_Workflow Start This compound Reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Intermediate Functionalized Pyrrolopyridine Derivatives Reaction->Intermediate Screening Biological Screening (e.g., Cannabinoid Receptor Binding Assays) Intermediate->Screening Lead Lead Compounds Screening->Lead

Figure 2: Synthetic workflow utilizing this compound.

Experimental Protocols

The following are representative experimental protocols for the biological evaluation of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • Test compound (e.g., a pyrrolopyridine derivative) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., 4T1)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The pyrrolopyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in the area of kinase inhibition. While the biological activity of this compound itself is not extensively documented, its role as a key synthetic intermediate for cannabinoid receptor modulators underscores its potential in drug discovery. The potent anti-cancer activities of other pyrrolopyridine isomers, such as the FGFR inhibitors derived from the pyrrolo[2,3-b]pyridine core, suggest that the this compound scaffold is a promising starting point for the design of new bioactive molecules. Further investigation into the direct biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a wide range of biologically active compounds. Its unique electronic and structural features make it a key building block in the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and its analogs. Detailed experimental protocols for the synthesis of the core structure and representative analogs, along with methodologies for their biological evaluation, are presented. Quantitative data on the biological activity of these compounds are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways modulated by these compounds are illustrated using detailed diagrams to provide a deeper understanding of their mechanism of action.

Introduction

The pyrrolo[2,3-c]pyridine ring system, aza-analogs of indole, has garnered significant attention in the field of drug discovery due to its presence in numerous biologically active natural products and synthetic compounds. The introduction of bromo and chloro substituents at the 4- and 7-positions, respectively, of the 1H-pyrrolo[2,3-c]pyridine core provides strategic handles for further chemical modifications, enabling the exploration of chemical space and the optimization of pharmacological properties.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. A particularly promising area of research is their application as kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The this compound framework has proven to be an effective template for the design of potent and selective inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and IκB Kinase α (IKKα).

This guide aims to be a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents based on the this compound scaffold.

Physicochemical Properties of the Core Structure

The core compound, this compound, possesses the following physicochemical properties:

PropertyValueReference
Molecular Formula C₇H₄BrClN₂[1][2]
Molar Mass 231.48 g/mol [1]
Appearance Off-white powder[3]
Melting Point 230-231 °C[1]
Density (Predicted) 1.878 ± 0.06 g/cm³[1]
CAS Number 425380-38-7[2]

Synthesis

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that generally starts from readily available pyridine derivatives. A common synthetic route involves the initial construction of a substituted pyridine ring, followed by the annulation of the pyrrole ring.

A reported method for the synthesis of the core structure begins with 5-bromo-2-hydroxy-3-nitropyridine.[1][4] This starting material undergoes chlorination to yield 5-bromo-2-chloro-3-nitropyridine, which is then subjected to a ring-closing reaction to afford the final this compound.[1][4]

Conceptual Synthetic Workflow:

G A 5-bromo-2-hydroxy-3-nitropyridine B Chlorination (e.g., POCl3) A->B Step 1 C 5-bromo-2-chloro-3-nitropyridine B->C D Reductive Cyclization C->D Step 2 E This compound D->E G A Prepare kinase, substrate, and test compound in 384-well plate B Add ATP to initiate reaction A->B C Incubate at room temperature B->C D Add ADP-Glo™ reagent C->D E Incubate to generate luminescent signal D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->FGFR Inhibits CDK8_Pathway Wnt Wnt Signal BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes Mediator Mediator Complex BetaCatenin->Mediator RNAPolII RNA Pol II Mediator->RNAPolII CDK8 CDK8 CDK8->Mediator Transcription Oncogenic Gene Transcription RNAPolII->Transcription Inhibitor Pyrrolo[2,3-c]pyridine Analog Inhibitor->CDK8 Inhibits IKK_Pathway Stimulus Stimulus (e.g., LTβR, BAFFR) NIK NIK Stimulus->NIK Activates IKKa IKKα NIK->IKKa p100 p100 IKKa->p100 Phosphorylates p52 p52 p100->p52 Processing RelB RelB p52->RelB Dimerizes with Nucleus Gene Transcription (Inflammation, Survival) RelB->Nucleus Translocates to Nucleus Inhibitor Pyrrolo[2,3-c]pyridine Analog Inhibitor->IKKa Inhibits

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This technical guide delves into the potential mechanism of action of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives. While direct studies on this specific compound are limited, a comprehensive analysis of structurally related pyrrolopyridine and pyrrolopyrimidine analogs reveals a strong propensity for kinase inhibition. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to provide a foundational understanding for researchers exploring the therapeutic potential of this compound class.

Introduction: The Pyrrolopyridine Scaffold in Drug Discovery

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that mimic the purine structure of ATP, the universal energy currency in cells. This structural similarity makes them ideal candidates for competitive inhibition of ATP-binding sites in a variety of enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery.

The specific compound, this compound, possesses key halogen substitutions that can influence its binding affinity, selectivity, and pharmacokinetic properties. While its precise molecular targets are yet to be fully elucidated, the broader family of pyrrolopyridine derivatives has demonstrated potent inhibitory activity against several important kinase families.

Potential Mechanism of Action: Kinase Inhibition

Based on extensive research into related compounds, the primary mechanism of action for this compound derivatives is likely the inhibition of protein kinases. These compounds are predicted to act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This action can disrupt aberrant signaling pathways that drive disease progression.

Key Kinase Targets for Pyrrolopyridine Derivatives

Research on analogous structures has identified several key kinase families as potential targets:

  • Receptor Tyrosine Kinases (RTKs): This family includes crucial cancer targets such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Epidermal Growth Factor Receptors (EGFRs). Inhibition of these kinases can block tumor growth, angiogenesis, and metastasis.

  • Non-Receptor Tyrosine Kinases: This class includes Janus Kinases (JAKs), which are central to cytokine signaling and immune responses. Inhibition of JAKs is a validated strategy for treating inflammatory and autoimmune diseases.

  • Serine/Threonine Kinases: This group includes Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and Mitogen-Activated Protein Kinases (MAPKs), which are involved in cellular proliferation and stress responses. Inhibitors of these kinases have applications in cancer and inflammatory conditions.

Quantitative Data: Inhibitory Activities of Related Compounds

To provide a comparative landscape, the following tables summarize the in vitro inhibitory activities of various pyrrolopyridine and pyrrolopyrimidine derivatives against different kinases and cancer cell lines. This data, extracted from publicly available research, highlights the potential potency of this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1e FMS60[1]
1r FMS30[1]
KIST101029 FMS96[1]

Table 2: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivative 1r

Cancer Cell LineIC50 (µM)Reference
Ovarian (SK-OV-3) 0.15[1]
Prostate (PC-3) 1.78[1]
Breast (MCF-7) 0.56[1]

Table 3: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 5 RET-wt7.69[2]
Compound 6 RET-wt15.82[2]

Table 4: In Vitro Kinase Inhibitory Activity of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
2g CDK9< 10[3]

Experimental Protocols

The following sections detail the methodologies for key experiments typically used to characterize the activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.

Principle: A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and positive control inhibitor wells.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific peptide substrate.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[5]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways that are likely modulated by pyrrolopyridine-based kinase inhibitors.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (e.g., 4-bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine) Assay_Well Assay Well (Incubation) Compound->Assay_Well Inhibitor Kinase Target Kinase (e.g., FGFR, JAK, CDK) Kinase->Assay_Well Substrate Peptide Substrate Substrate->Assay_Well ATP ATP ATP->Assay_Well Plate_Reader Plate Reader (Luminescence/Absorbance) Assay_Well->Plate_Reader Measure Signal IC50_Calc IC50 Calculation Plate_Reader->IC50_Calc Data

Caption: General workflow for an in vitro kinase inhibition assay.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response induces Inhibitor Pyrrolopyridine Inhibitor Inhibitor->MEK inhibits

Caption: The MAPK/ERK signaling cascade and a potential point of inhibition.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly kinase inhibitors. The analysis of related compounds strongly suggests that this class of molecules can potently and selectively inhibit key kinases involved in cancer and inflammatory diseases.

Future research should focus on:

  • Target Identification: Unambiguously identifying the primary kinase targets of this compound through comprehensive kinase profiling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Assessing the therapeutic potential of lead compounds in relevant animal models of disease.

  • Mechanism of Resistance: Investigating potential mechanisms of acquired resistance to these inhibitors to inform the development of next-generation compounds.

This technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of this intriguing class of compounds. The convergence of a privileged scaffold with strategic chemical modifications positions this compound derivatives as exciting candidates for further investigation in the quest for novel medicines.

References

The Untapped Potential of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and a Technical Guide to its Bioisosteric Cousins in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel kinase inhibitor scaffolds is a cornerstone of modern drug discovery, particularly in oncology and immunology. The privileged structures of fused heterocyclic ring systems, such as the pyrrolopyridines, have proven to be exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. This guide initially sought to provide a comprehensive overview of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a kinase inhibitor scaffold. However, a thorough review of scientific and patent literature reveals a notable absence of published research detailing the use of this specific scaffold for kinase inhibition. While it is utilized as an intermediate in the synthesis of other bioactive molecules, such as cannabinoid receptor modulators, its potential in the kinase field remains largely unexplored.[1]

This lack of specific data presents a unique opportunity for discovery. Given the well-documented success of its bioisosteric isomers, the azaindoles (other pyrrolopyridine isomers), it is highly probable that the this compound core represents a novel and unexploited scaffold for kinase inhibitor design. The strategic placement of bromine and chlorine atoms provides synthetic handles for diversification and modulation of physicochemical properties.

In light of the absence of direct data on the requested scaffold, this guide will pivot to a comprehensive technical overview of the closely related and highly successful azaindole scaffolds , particularly 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 6-azaindole (1H-pyrrolo[2,3-c]pyridine) , as kinase inhibitor cores. Azaindoles are recognized as privileged structures in medicinal chemistry due to their ability to mimic the hinge-binding motif of ATP, a crucial interaction for kinase inhibition.[2][3][4][5] This guide will provide the detailed quantitative data, experimental protocols, and pathway visualizations originally requested, offering a robust resource for researchers interested in the broader potential of pyrrolopyridine scaffolds.

The Azaindole Core: A Privileged Scaffold for Kinase Inhibition

Azaindoles, or pyrrolopyridines, are bioisosteres of both indole and purine. The introduction of a nitrogen atom into the indole ring system can significantly modulate a compound's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability.[2][4] This has made them highly attractive scaffolds in drug discovery, especially for targeting the ATP-binding site of kinases.[3][5]

The nitrogen atom in the pyridine ring of the azaindole scaffold can form critical hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine base of ATP.[4][6] This fundamental interaction anchors the inhibitor and provides a foundation for achieving high potency. Different isomers of azaindole (4-, 5-, 6-, and 7-azaindole) present the nitrogen atom in distinct positions, offering varied vectors for substitution and opportunities to fine-tune binding to the specific topology of a target kinase.[2][4]

Below is a logical diagram illustrating the relationship between the requested scaffold and its more explored isomers, highlighting their potential as kinase inhibitors.

G This compound This compound Kinase_Inhibitors Kinase Inhibitors This compound->Kinase_Inhibitors Potential Application (By Analogy) Pyrrolopyridine_Scaffolds Pyrrolopyridine Scaffolds Pyrrolopyridine_Scaffolds->this compound Specific Isomer (Unexplored for Kinase Inhibition) Azaindole_Isomers Azaindole Isomers Pyrrolopyridine_Scaffolds->Azaindole_Isomers Related Isomers Azaindole_Isomers->Kinase_Inhibitors Well-Established Application

Fig. 1: Relationship of this compound to established azaindole kinase inhibitor scaffolds.

Quantitative Data: Azaindole Derivatives as Kinase Inhibitors

The following tables summarize key quantitative data for representative azaindole-based kinase inhibitors, demonstrating their potency against various kinase targets.

Table 1: Potency of 4-Azaindole Derivatives against p38 MAP Kinase

Compound IDStructurep38α IC50 (nM)
42c 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine derivative1
Lead Compound 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine10

Data extracted from a study on the design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase.[7]

Table 2: Potency of Azaindole Derivatives against FLT3 Kinase

Compound IDScaffoldFLT3 pIC50
19 Azaindole7.21 ± 0.34
20 Azaindole6.19 ± 0.15

Data from a comprehensive structure-activity-relationship study of azaindoles as FLT3 inhibitors.[8]

Signaling Pathways Targeted by Azaindole-Based Kinase Inhibitors

Azaindole scaffolds have been successfully employed to target a variety of kinases involved in critical signaling pathways related to inflammation and cancer.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the cellular response to inflammatory cytokines and stress. Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-1, making it a valuable target for treating inflammatory diseases.[7] 4-Azaindole derivatives have been developed as potent p38 inhibitors.[7]

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress Stress / Cytokines (e.g., TNF-α, IL-1) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Inhibitor 4-Azaindole Inhibitor Inhibitor->p38 Inhibition

Fig. 2: Simplified p38 MAP kinase signaling pathway and the point of intervention for 4-azaindole inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis and evaluation of azaindole-based kinase inhibitors.

General Synthesis of 4-Azaindole Derivatives

The synthesis of 4-azaindole kinase inhibitors often involves a core synthesis followed by diversification through cross-coupling reactions. The following is a generalized workflow.

synthesis_workflow Starting_Material Substituted o-phenylenediamine precursor Cyclization Cyclization to form 4-azaindole core Starting_Material->Cyclization Halogenation Halogenation of the core (e.g., Br, I) Cyclization->Halogenation Coupling Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenation->Coupling Final_Product Final 4-Azaindole Kinase Inhibitor Coupling->Final_Product

Fig. 3: General synthetic workflow for 4-azaindole kinase inhibitors.

Protocol 1: Synthesis of a 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) [7]

  • Preparation of the 4-Azaindole Core: A common route involves the cyclization of appropriately substituted precursors. For example, a substituted o-aminopyridine can be reacted with a suitable partner to construct the fused pyrrole ring.

  • Functionalization: The core is often functionalized to introduce handles for cross-coupling. This can be achieved through halogenation at specific positions on the azaindole ring.

  • Suzuki Coupling: To a solution of the halogenated 4-azaindole (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the final compound.

In Vitro Kinase Inhibition Assay

Protocol 2: p38α MAP Kinase Activity Assay [9]

This protocol describes a method to determine the IC₅₀ of a test compound against p38α kinase.

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)

    • ATP and a suitable substrate (e.g., ATF-2 peptide)

    • Test compounds (azaindole derivatives) dissolved in DMSO

    • [γ-³³P]ATP for radiometric detection or an appropriate antibody for ELISA-based detection

    • 96-well plates

    • Phosphocellulose filter mats (for radiometric assay) or ELISA plates

    • Scintillation counter or plate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase buffer.

    • In a 96-well plate, add the kinase, the substrate, and the test compound solution.

    • Initiate the kinase reaction by adding a solution of ATP (containing a tracer of [γ-³³P]ATP for radiometric assays). The final ATP concentration should be close to the Kₘ for the kinase.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • For radiometric assays, spot the reaction mixture onto phosphocellulose filter mats, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For ELISA-based assays, transfer the reaction mixture to an antibody-coated plate to capture the phosphorylated substrate, followed by detection with a secondary antibody and a colorimetric or fluorescent substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

While the specific scaffold this compound remains an underexplored entity in the realm of kinase inhibition, its structural similarity to the highly successful azaindole isomers strongly suggests its potential as a valuable starting point for novel drug discovery programs. The rich body of literature on 4- and 6-azaindoles provides a clear roadmap for how this novel scaffold could be approached. The bromine and chlorine substituents offer orthogonal synthetic handles for rapid library generation, and the unique electronic distribution of the 6-azaindole core may offer advantages in terms of selectivity and physicochemical properties.

This technical guide has provided a comprehensive overview of the established azaindole scaffolds, summarizing key quantitative data, outlining relevant signaling pathways, and detailing essential experimental protocols. It is hoped that this information will not only serve as a valuable resource for researchers working with established azaindole inhibitors but also inspire the exploration of new chemical space, such as that offered by this compound, in the ongoing search for the next generation of targeted kinase inhibitor therapeutics.

References

Potential Therapeutic Targets for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a frequent component in the design of kinase inhibitors.[1][2] Furthermore, its structural features allow for interactions with a variety of other biological targets. While this compound is primarily documented as a chemical intermediate, its core structure suggests a high potential for biological activity. This guide synthesizes the known biological activities of structurally related 7-azaindole derivatives to propose and detail potential therapeutic targets for this compound. We provide a comprehensive overview of these targets, quantitative data from relevant studies, detailed experimental protocols for target identification and validation, and visual representations of key signaling pathways and experimental workflows.

Inferred Therapeutic Targets

Based on the extensive research into 7-azaindole derivatives, the following target classes are proposed for this compound:

  • Protein Kinases: The 7-azaindole nucleus is a well-established hinge-binding motif for protein kinases, making this class of enzymes the most probable target.[1][2] Numerous 7-azaindole derivatives have been developed as potent inhibitors of various kinases involved in oncology and inflammatory diseases.

  • Cannabinoid Receptors: Several 7-azaindole derivatives have been synthesized and evaluated as modulators of cannabinoid receptors, particularly the CB1 receptor, which is implicated in a range of neurological and physiological processes.

Quantitative Data for 7-Azaindole Derivatives

The following tables summarize the inhibitory activities of various 7-azaindole derivatives against their respective targets. This data provides a basis for inferring the potential potency of this compound and its future derivatives.

Table 1: Protein Kinase Inhibition by 7-Azaindole Derivatives

7-Azaindole DerivativeTarget KinaseIC50 (nM)Reference
Derivative 97JAK21[3]
Derivative 97JAK35[3]
GSK 1070916Aurora B5.7[3]
GSK 1070916Aurora A128[3]
Derivative 63c-Met20[3]
Derivative 62c-Met70[3]
Compound 7FGFR25.2[4]
Compound 7FGFR35.6[4]
Compound 19FGFR21.8[4]
Compound 19FGFR32.0[4]
Compound 8lHaspin14[5]
B13PI3Kγ0.5[6]
7-azaindole 10PI3Kγ50[7]

Table 2: Cannabinoid Receptor Binding Affinity of Indole/Azaindole Derivatives

DerivativeReceptorAssay TypeParameterValueReference
TetrahydromagnololhCB1Radioligand BindingKi~1.4 µM[8]
TetrahydromagnololhCB2Radioligand BindingKi0.42 µM[8]

Signaling Pathways and Experimental Workflows

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade_1 RAS -> RAF -> MEK Receptor->Kinase_Cascade_1 PI3K PI3K Receptor->PI3K Ligand Growth Factor Ligand->Receptor Compound 4-bromo-7-chloro-1H- pyrrolo[2,3-c]pyridine (Potential Inhibitor) Compound->Receptor Compound->Kinase_Cascade_1 Compound->PI3K Kinase_Cascade_2 ERK Kinase_Cascade_1->Kinase_Cascade_2 Transcription_Factor Transcription Factor Kinase_Cascade_2->Transcription_Factor AKT AKT PI3K->AKT AKT->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A generalized receptor tyrosine kinase signaling pathway, a common target of 7-azaindole inhibitors.

Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_Receptor CB1 Receptor (GPCR) G_Protein Gi/o Protein CB1_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP inhibition Ligand Cannabinoid Ligand Ligand->CB1_Receptor Compound 4-bromo-7-chloro-1H- pyrrolo[2,3-c]pyridine (Potential Modulator) Compound->CB1_Receptor Modulation ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response

Caption: Simplified signaling cascade of the cannabinoid receptor 1 (CB1).

Experimental Workflow for Target Identification and Validation

Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Affinity_Chromatography Affinity Chromatography Mass_Spectrometry Mass Spectrometry (Protein ID) Affinity_Chromatography->Mass_Spectrometry Eluted Proteins Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Mass_Spectrometry->Biochemical_Assay Potential Targets CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Validated Hits Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) CETSA->Cell_Based_Assay Confirmed Cellular Targets

Caption: A typical workflow for identifying and validating the protein targets of a small molecule.

Detailed Experimental Protocols

Affinity Chromatography for Target Identification

Objective: To isolate and identify proteins that bind to this compound from a complex biological sample.

Materials:

  • This compound with a linker for immobilization

  • Activated chromatography resin (e.g., NHS-activated sepharose)

  • Cell lysate from a relevant cell line or tissue

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., high salt buffer, pH change, or free compound)

  • SDS-PAGE reagents

  • Mass spectrometry compatible silver or Coomassie stain

Procedure:

  • Immobilization of the Compound: Covalently couple the linker-modified this compound to the activated resin according to the manufacturer's instructions. Prepare a control resin with no coupled compound.

  • Preparation of Cell Lysate: Lyse cells or tissue in lysis buffer and clarify the lysate by centrifugation.

  • Binding: Incubate the clarified lysate with the compound-coupled resin and the control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resins using the elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize by staining. Excise protein bands that are unique to the compound-coupled resin and identify them by mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the in vitro potency (IC50) of this compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: To the wells of the assay plate, add the kinase, the test compound at various concentrations, and the substrate peptide.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to ATP and then generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct engagement of this compound with its target protein in a cellular context.

Materials:

  • Intact cells expressing the target protein

  • This compound

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

Procedure:

  • Compound Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a specified time.

  • Heat Shock: Heat the cell suspensions at various temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Separate the soluble fraction of the lysate (containing non-aggregated proteins) by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Ki) of this compound for CB1 and/or CB2 receptors.[8][9][10]

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.[8]

  • Radioligand (e.g., [³H]CP-55,940).[8]

  • This compound

  • Non-labeled high-affinity cannabinoid ligand for determining non-specific binding (e.g., WIN 55,212-2).[8]

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[9]

  • Glass fiber filter mats.[9]

  • Scintillation counter and fluid.[9]

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-labeled ligand), and competitive binding (membranes + radioligand + serially diluted test compound).[9]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[9][10]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[9]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.[9]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the test compound concentration and fit the data to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

While this compound itself has not been extensively profiled for biological activity, its 7-azaindole core strongly suggests a high probability of interaction with protein kinases and potentially other targets such as cannabinoid receptors. This guide provides a framework for initiating the investigation of its therapeutic potential. The presented data on related compounds, along with detailed experimental protocols, offer a solid starting point for researchers to explore the mechanism of action and identify the direct molecular targets of this and similar molecules, paving the way for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This protocol is designed to serve as a robust starting point for the synthesis of 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery programs.

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a significant heterocyclic motif found in numerous biologically active compounds. Functionalization of this scaffold is of great interest for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2]

The substrate, this compound, possesses two distinct halogen atoms, offering the potential for selective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-chlorine bond on an aromatic ring. This difference in reactivity can be exploited to achieve selective coupling at the 4-position.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the this compound to form an organopalladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired carbon-carbon bond of the 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]

Experimental Protocol

This protocol is based on established procedures for the Suzuki coupling of related dihalogenated aza-indoles and other heterocyclic systems.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid or its ester (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting halide.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of structurally related bromo-chloro heterocyclic compounds. These serve as a reference for expected outcomes when applying the protocol to this compound.

SubstrateBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001285-95
2,6-DichloropyridineAlkyl pinacol boronic esterPd₂(dba)₃ (2.5) / SPhos (10)K₃PO₄1,4-Dioxane1101870-90
4-Chloro-6-(3-iodophenyl)pyrimidineArylboronic acidPdCl₂(dppf) (3)Na₂CO₃DMF/H₂O100480-95
4-Bromo-7-azaindole derivativesPhenylboronic acidPd(OAc)₂ (10) / Xantphos (20)Cs₂CO₃Dioxane1001275-88

Mandatory Visualizations

The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and the experimental workflow for the described protocol.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (4-bromo-7-chloro-pyrrolopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents 1. Add Reactants to Flask (Pyrrolopyridine, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (80-120 °C) solvent->reaction monitoring 5. Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Workup (Dilute, Wash, Dry) monitoring->workup Reaction Complete purification 7. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl amines. The 7-azaindole scaffold, a key component of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, is a prevalent motif in pharmacologically active compounds. The ability to selectively introduce a variety of amino groups at the C4 position of this scaffold opens up a vast chemical space for the exploration of new therapeutic agents.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, including recommended reaction conditions, a summary of expected yields with various amines based on analogous systems, and a visual representation of the experimental workflow.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.

Data Presentation

While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields based on reactions with structurally similar halo-7-azaindoles. These examples demonstrate the versatility of the Buchwald-Hartwig amination with various amine coupling partners.

EntryAmineCatalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃RuPhosLiHMDSToluene10012~90
2N-MethylpiperazineRuPhos Pd G3RuPhosK₂CO₃Dioxane11016~85
3AnilinePd(OAc)₂XPhosCs₂CO₃t-BuOH10024~75
4Benzylamine[Pd(cinnamyl)Cl]₂DavePhosNaOtBuDioxane8018~92
5CyclopropylaminePd(OAc)₂BINAPCs₂CO₃Toluene10020~80

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Reactants: - this compound - Amine - Base catalyst Add Catalyst and Ligand start->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify end Characterization (NMR, MS) purify->end Catalytic_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. This document outlines detailed protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the selective functionalization of this versatile scaffold.

Introduction

This compound is a dihalogenated heterocyclic compound of significant interest in drug discovery. The differential reactivity of the C-Br and C-Cl bonds, coupled with the electronic properties of the pyrrolo[2,3-c]pyridine core, allows for regioselective palladium-catalyzed cross-coupling reactions. This enables the targeted synthesis of a diverse range of substituted analogs for structure-activity relationship (SAR) studies. Typically, the C4-bromo bond is more reactive than the C7-chloro bond under standard palladium-catalyzed conditions, allowing for selective functionalization at the C4 position. Subsequent modification at the C7 position can be achieved under more forcing conditions or by employing catalyst systems known for activating aryl chlorides.

Data Presentation

The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions with this compound. For optimal results, N-protection of the pyrrole, for instance with a tosyl (Ts) group, is generally recommended to improve solubility and prevent side reactions.

Table 1: Suzuki-Miyaura Coupling Data

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene/EtOH100127-chloro-4-phenyl-1H-pyrrolo[2,3-c]pyridine85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/H₂O90167-chloro-4-(4-methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine92
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11087-chloro-4-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine78

Table 2: Sonogashira Coupling Data

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF6067-chloro-4-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine88
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHTHFRT247-chloro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-c]pyridine95
3Propargyl alcoholPdCl₂(dppf) (3)CuI (5)DIPAAcetonitrile50123-(7-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)prop-2-yn-1-ol82

Table 3: Buchwald-Hartwig Amination Data

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane100184-(7-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)morpholine75
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene11024N-phenyl-7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine68
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH9016N-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine81

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. The pyrrole nitrogen of the starting material is often protected (e.g., with a tosyl group) to enhance reactivity and prevent side reactions; deprotection can be carried out post-coupling.

Protocol 1: Suzuki-Miyaura Coupling (Selective at C4-Br)

This protocol describes the synthesis of 7-chloro-4-phenyl-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 2 M aqueous sodium carbonate solution (2.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and ethanol (e.g., in a 4:1 ratio) to the flask, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-tosylated product.

  • Deprotection of the tosyl group can be achieved by treatment with a base such as NaOH in methanol/water.

Protocol 2: Sonogashira Coupling (Selective at C4-Br)

This protocol outlines the synthesis of 7-chloro-4-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine to the flask.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient).

  • Perform subsequent deprotection of the tosyl group as needed.

Protocol 3: Buchwald-Hartwig Amination (Selective at C4-Br)

This protocol details the synthesis of 4-(7-chloro-1H-pyrrolo[2,3-c]pyridin-4-yl)morpholine.

Materials:

  • 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a flame-dried Schlenk tube.

  • Add 4-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-c]pyridine.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous 1,4-dioxane and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate or dichloromethane/methanol gradient).

  • Deprotect the tosyl group to yield the final product.

Visualizations

General Palladium-Catalyzed Cross-Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - this compound - Coupling Partner B Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) - Base A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Ar or N₂) C->D E Heat to Specified Temperature D->E F Stir for Required Time E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to RT G->H Reaction Complete I Quench Reaction & Aqueous Wash H->I J Extract with Organic Solvent I->J K Dry & Concentrate J->K L Purify (Column Chromatography) K->L M Final Product L->M

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Regioselectivity Logic Diagram

G cluster_c4 C4-Bromo Reactivity (More Labile) cluster_c7 C7-Chloro Reactivity (Less Labile) start This compound c4_cond Standard Pd Coupling Conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->c4_cond c4_prod Selective Coupling at C4 c4_cond->c4_prod c7_cond More Forcing Conditions or Specialized Catalysts for Aryl Chlorides c4_prod->c7_cond c7_prod Coupling at C7 (after C4 functionalization or on specific substrates) c7_cond->c7_prod

Caption: Regioselectivity in cross-coupling of this compound.

Synthesis of Novel Kinase Inhibitors Utilizing 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors using 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a versatile starting material. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and effectively target the active sites of various kinases. Strategic functionalization at the 4- and 7-positions of this core structure allows for the development of highly selective and potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Introduction to Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The this compound scaffold provides an excellent starting point for generating diverse libraries of kinase inhibitors through well-established synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthetic Strategies

The bromine and chlorine substituents on the this compound core serve as versatile handles for introducing a variety of chemical moieties. The bromine at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The chlorine at the 7-position can be displaced by nucleophiles, often via a Buchwald-Hartwig amination, to introduce various amino groups. This differential reactivity allows for a stepwise and controlled functionalization of the scaffold.

Data Presentation: Biological Activity of Pyrrolo[2,3-c]pyridine-based Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from pyrrolo[2,3-c]pyridine and closely related scaffolds.

Compound IDTarget Kinase(s)IC50 (nM)Reference Scaffold
1 FMS Kinase30Pyrrolo[3,2-c]pyridine
2 FMS Kinase60Pyrrolo[3,2-c]pyridine
3 EGFR, Her2, VEGFR2, CDK240-204Pyrrolo[2,3-d]pyrimidine
4 RIPK159.8Pyrrolo[2,3-d]pyridazin-7-one
5 FLT3, CDK2, CDK4, CDK6<10 (for FLT3)Pyrrolo[2,3-d]pyrimidine

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.[2]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Combine Reactants (Pyrrolopyridine, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Argon Purge) A->B C Add Solvents (Dioxane/Water) B->C D Heat and Stir (80-100 °C, 4-12h) C->D E Workup (Extraction) D->E F Purification (Chromatography) E->F G Product F->G

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination at the C7-Position

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine with a primary or secondary amine.

Materials:

  • 4-Aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a stream of argon, add the 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add the amine and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 4-aryl-7-amino-1H-pyrrolo[2,3-c]pyridine kinase inhibitor.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow A Combine Reactants (Chloropyrrolopyridine, Amine, Catalyst, Ligand, Base) B Inert Atmosphere (Argon) A->B C Add Solvent (Toluene) B->C D Heat and Stir (100-110 °C, 12-24h) C->D E Workup (Filtration) D->E F Purification (Chromatography) E->F G Product F->G

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Targeted Signaling Pathways

Kinase inhibitors derived from the pyrrolo[2,3-c]pyridine scaffold have been shown to target several critical signaling pathways involved in cell proliferation, survival, and differentiation. Two of the most relevant pathways are the PI3K/Akt/mTOR and the JAK/STAT pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in many types of cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in the immune system.[4]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->JAK

Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

Conclusion

The this compound scaffold is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols provided herein, based on robust Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, offer a clear pathway for the generation of novel and potent drug candidates. The ability to target key oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT underscores the therapeutic potential of this chemical scaffold. These application notes serve as a comprehensive resource for researchers dedicated to the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols: Derivatization of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine at the Bromo Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold at the bromo position, focusing on common and robust carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols provided are based on established methodologies for structurally similar 4-bromo-7-azaindole derivatives and are expected to be readily adaptable.

Key Derivatization Reactions at the Bromo Position

The bromo group at the C4 position of the this compound core is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to synthesize a library of analogues with diverse substituents. Key transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide array of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

These reactions are fundamental in modern synthetic organic chemistry and have been successfully applied to similar azaindole scaffolds.

Data Presentation: Representative Yields in Cross-Coupling Reactions

The following tables summarize typical yields obtained for palladium-catalyzed cross-coupling reactions on N-substituted 4-bromo-7-azaindole derivatives. These values serve as a reference for the expected efficiency of similar reactions on this compound. It is important to note that yields are substrate-dependent and optimization of reaction conditions may be necessary.

Table 1: Representative Yields for Buchwald-Hartwig C-N Cross-Coupling of N-Protected 4-Bromo-7-azaindoles with Amines [1][2]

Amine Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Isolated Yield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1003-585-95
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100492
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100588
N-MethylpiperazinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1003.590

Table 2: Representative Yields for Buchwald-Hartwig C-O Cross-Coupling of N-Protected 4-Bromo-7-azaindoles with Phenols [1][3]

Phenol Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Isolated Yield (%)
PhenolPd(OAc)₂ / XantphosK₂CO₃Dioxane100685
m-CresolPd(OAc)₂ / XantphosK₂CO₃Dioxane100589
4-MethoxyphenolPd(OAc)₂ / XantphosK₂CO₃Dioxane100682
3-ChlorophenolPd(OAc)₂ / XantphosK₂CO₃Dioxane100778

Table 3: Representative Yields for Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles with Boronic Acids [4]

Boronic AcidCatalyst SystemBaseSolvent SystemTemperature (°C)Time (h)Isolated Yield (%)
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140475-85
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140480-90
3-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140470-80
4-Formylphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140465-75

Experimental Protocols

Note: The pyrrole nitrogen of this compound may require protection prior to cross-coupling reactions to prevent side reactions and improve solubility. Common protecting groups include tosyl (Ts), benzyl (Bn), or benzenesulfonyl (Bs). The following protocols assume an N-protected starting material.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-protected this compound with various boronic acids.[4][5]

Materials:

  • N-Protected this compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) add N-protected this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

dot

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - N-Protected Substrate - Boronic Acid - Base inert Establish Inert Atmosphere start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-140 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Isolated Product Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Catalyst System: - Pd Precursor - Ligand - Base inert Establish Inert Atmosphere start->inert reagents Add Solvent, Substrate & Amine inert->reagents heat Heat and Stir (80-110 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end Isolated Product Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine: - Substrate - Pd Catalyst - Cu(I) Salt inert Establish Inert Atmosphere start->inert reagents Add Solvent, Base & Alkyne inert->reagents stir Stir at RT or Gentle Heat reagents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Aqueous Workup (NH4Cl) monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Isolated Product

References

Selective Functionalization of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a dihalogenated 7-azaindole scaffold, represents a versatile building block in medicinal chemistry. Its strategic halogenation at the C4 and C7 positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity, stemming from the greater lability of the C-Br bond compared to the C-Cl bond in such reactions, enables the controlled introduction of diverse substituents, paving the way for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors.

This document provides detailed application notes and experimental protocols for the selective functionalization of this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions

The selective functionalization of this compound is primarily governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl. Consequently, the C4-bromo position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C7-chloro position. This inherent difference in reactivity allows for the selective functionalization at the C4 position while leaving the C7-chloro group intact for subsequent transformations.

G This compound This compound C4-Functionalized-7-chloro-1H-pyrrolo[2,3-c]pyridine C4-Functionalized-7-chloro-1H-pyrrolo[2,3-c]pyridine This compound->C4-Functionalized-7-chloro-1H-pyrrolo[2,3-c]pyridine Selective C4-Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - C-Br bond is more reactive 4,7-Disubstituted-1H-pyrrolo[2,3-c]pyridine 4,7-Disubstituted-1H-pyrrolo[2,3-c]pyridine C4-Functionalized-7-chloro-1H-pyrrolo[2,3-c]pyridine->4,7-Disubstituted-1H-pyrrolo[2,3-c]pyridine C7-Functionalization (harsher conditions may be required)

Figure 1: General workflow for the sequential functionalization of this compound.

Application in Drug Discovery: Kinase Inhibitors

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the substituents at the C4 and C7 positions of the 7-azaindole core, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets. For instance, substituted 7-azaindoles are key components of approved drugs like vemurafenib, a BRAF kinase inhibitor.

G cluster_0 Kinase Signaling Pathway Signal Signal ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) Signal->ReceptorTyrosineKinase DownstreamEffectors Downstream Effectors ReceptorTyrosineKinase->DownstreamEffectors CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffectors->CellularResponse KinaseInhibitor Substituted 1H-pyrrolo[2,3-c]pyridine (Kinase Inhibitor) KinaseInhibitor->ReceptorTyrosineKinase Inhibition

Figure 2: Simplified signaling pathway illustrating the role of kinase inhibitors.

Experimental Protocols

Note: The pyrrole nitrogen of the 1H-pyrrolo[2,3-c]pyridine core is often protected prior to cross-coupling reactions to prevent potential side reactions and improve solubility. Common protecting groups include tosyl (Ts), benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM). The following protocols assume the use of an N-protected starting material where applicable.

Selective C4-Functionalization: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of a boronic acid with the C4-bromo position.

Table 1: Representative Quantitative Data for C4-Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O901692
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DMF110878

Protocol:

  • To a reaction vessel, add N-protected this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.

Selective C4-Functionalization: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne at the C4-bromo position.

Table 2: Representative Quantitative Data for C4-Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60688
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF80495
3Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDioxane70882

Protocol:

  • To a reaction vessel under an inert atmosphere, add N-protected this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add the anhydrous solvent (e.g., THF) followed by the base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.1 equiv).

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynyl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.

Selective C4-Functionalization: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation at the C4-bromo position.

Table 3: Representative Quantitative Data for C4-Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane100391
2AnilinePd(OAc)₂ (5)BINAP (7.5)K₃PO₄Toluene1101885
3BenzylaminePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane1002.593

Protocol:

  • In an oven-dried reaction vessel, combine the N-protected this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., dioxane) and the amine (1.2 equiv).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-amino-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.

Sequential C7-Functionalization

Following the successful functionalization of the C4 position, the less reactive C7-chloro group can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, and/or more active catalyst systems. The specific conditions will depend on the nature of the substituent at the C4 position and the desired coupling partner for the C7 position.

General Considerations for C7-Functionalization:

  • Catalyst Choice: More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to facilitate the oxidative addition to the less reactive C-Cl bond.

  • Reaction Temperature: Higher temperatures (e.g., 120-150 °C) are generally required.

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields for the functionalization of the C7-chloro position.

Researchers should perform careful optimization studies for the C7-functionalization step based on the specific substrate and desired transformation.

G cluster_0 Experimental Workflow Start Start: This compound N_Protection N-Protection (e.g., Ts, Bn, SEM) Start->N_Protection C4_Functionalization Selective C4-Functionalization (Suzuki, Sonogashira, Buchwald-Hartwig) N_Protection->C4_Functionalization Intermediate 4-Substituted-7-chloro- N-protected-1H-pyrrolo[2,3-c]pyridine C4_Functionalization->Intermediate C7_Functionalization C7-Functionalization (More forcing conditions) Intermediate->C7_Functionalization Disubstituted_Protected 4,7-Disubstituted- N-protected-1H-pyrrolo[2,3-c]pyridine C7_Functionalization->Disubstituted_Protected N_Deprotection N-Deprotection Disubstituted_Protected->N_Deprotection Final_Product Final Product: 4,7-Disubstituted-1H-pyrrolo[2,3-c]pyridine N_Deprotection->Final_Product

Figure 3: A typical experimental workflow for the sequential functionalization of this compound.

These protocols and application notes provide a comprehensive guide for the selective functionalization of this compound, a key intermediate in the synthesis of biologically active molecules for drug discovery and development.

References

Application Notes and Protocols for the N-arylation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are widely utilized for the formation of carbon-nitrogen bonds with aromatic amines.[1][2][3]

The N-arylated derivatives of this compound are of significant interest in medicinal chemistry, as they form the core structure of molecules that can act as modulators of various biological targets, including cannabinoid receptors.[4] The methodologies outlined below provide a robust foundation for the synthesis and exploration of novel compounds for drug discovery and development.

Data Presentation: A Comparative Overview of N-arylation Methods

The following table summarizes typical reaction conditions and expected outcomes for the N-arylation of this compound with a generic aryl amine, based on analogous reactions reported in the literature.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ / XantphosCuI / L-proline
Aryl Source Aryl amineAryl iodide or Aryl boronic acid
Base NaOtBu or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Toluene or 1,4-DioxaneDMSO or DMF
Temperature 80-110 °C100-140 °C
Reaction Time 4-24 hours12-48 hours
Typical Yield 60-95%45-80%
Functional Group Tolerance Generally broadModerate to good

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol describes the N-arylation of this compound with an aryl amine using a palladium catalyst and a phosphine ligand.[1][5][6]

Materials:

  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aryl amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add sodium tert-butoxide (1.4 mmol) to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add diethyl ether (20 mL).

  • Wash the organic mixture with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol outlines the N-arylation of this compound with an aryl boronic acid using a copper catalyst.[7][8][9]

Materials:

  • This compound

  • Aryl boronic acid

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMSO (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent to obtain the pure N-arylated product.

Characterization:

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Buchwald-Hartwig N-arylation

Buchwald_Hartwig_Workflow reagents Reagent Preparation - this compound - Aryl amine - Pd₂(dba)₃ - Xantphos - NaOtBu reaction Reaction Setup - Schlenk Flask - Inert Atmosphere (Ar/N₂) - Anhydrous Toluene reagents->reaction heating Heating & Stirring - 100 °C - 12-24 hours reaction->heating workup Aqueous Workup - Diethyl Ether Addition - Brine Wash heating->workup purification Purification - Drying (MgSO₄) - Concentration - Column Chromatography workup->purification product Final Product - N-arylated Pyrrolopyridine purification->product

Caption: A flowchart of the Buchwald-Hartwig N-arylation procedure.

Proposed Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 [Ar-Pd(II)(NHR')L₂]⁺X⁻ pd_complex1->pd_complex2 R'-NH₂ amine_coordination Amine Coordination pd_amide Ar-Pd(II)(NR')L₂ pd_complex2->pd_amide Base deprotonation Deprotonation (-HX) pd_amide->pd0 product Ar-NHR' pd_amide->product reductive_elimination Reductive Elimination aryl_halide Ar-X amine R'-NH₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Potential Signaling Pathway Modulation

N-arylated pyrrolopyridines can act as cannabinoid receptor modulators. The diagram below illustrates a simplified representation of the cannabinoid signaling pathway.

Cannabinoid_Signaling ligand N-arylated Pyrrolopyridine (CB₁/CB₂ Ligand) receptor Cannabinoid Receptor (CB₁ or CB₂) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits mapk MAPK Pathway g_protein->mapk activates camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response mapk->cellular_response

References

Application Notes and Protocols for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its pyrrolopyridine core is a recognized privileged scaffold in medicinal chemistry, particularly for its ability to mimic the purine structure of ATP and interact with the hinge region of kinase enzymes. The bromine and chlorine substituents on the pyridine and pyrrole rings, respectively, offer regioselective handles for a variety of chemical transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. This allows for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

This document provides detailed application notes on the use of this compound in the synthesis of cannabinoid receptor modulators and explores its potential as a scaffold for kinase inhibitors. It includes quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in their drug discovery efforts.

Application in the Synthesis of Cannabinoid Receptor Modulators

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a key regulator of numerous physiological processes. Modulators of this system have therapeutic potential for a range of conditions, including pain, inflammation, and neurological disorders. The this compound scaffold has been successfully employed in the development of potent and selective cannabinoid receptor modulators.

Quantitative Data: Cannabinoid Receptor Affinity

A notable example is the synthesis of 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide, which demonstrates high affinity and selectivity for the CB2 receptor over the CB1 receptor. The affinity of this compound is presented in the table below.

Compound IDTargetKᵢ (nM)
7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamideHuman CB2 Receptor1.3
Human CB1 Receptor1200
Signaling Pathway

Cannabinoid receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, the CB2 receptor primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular responses, including immune cell migration and cytokine release.[1][2][3][4][5]

Cannabinoid Receptor 2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor G_protein Gαi/βγ CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Response Cellular Response Gene->Response Ligand Cannabinoid Agonist Ligand->CB2 Binds

Cannabinoid Receptor 2 Signaling Pathway.
Experimental Protocols

Protocol 1: Synthesis of 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

This protocol details the multi-step synthesis starting from this compound.

Synthetic Workflow for Cannabinoid Receptor Modulator A This compound B Intermediate 1 (Protected pyrrolopyridine) A->B 1. Protection (SEM-Cl) C Intermediate 2 (Carboxylic acid) B->C 2. Carboxylation (n-BuLi, CO2) D Intermediate 3 (Amine coupling) C->D 3. Amide Coupling ((Tetrahydro-2H-pyran-4-yl)methanamine, HATU) E Final Compound (Cannabinoid Receptor Modulator) D->E 4. Buchwald-Hartwig Amination (3-chloroaniline, Pd2(dba)3, Xantphos) 5. Deprotection (TBAF)

Synthetic workflow for a cannabinoid modulator.

Step 1: Protection of the Pyrrole Nitrogen To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Stir the mixture for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the SEM-protected intermediate.

Step 2: Carboxylation To a solution of the SEM-protected intermediate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 1 hour at -78 °C. Bubble carbon dioxide gas through the solution for 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 1 hour. Acidify the reaction mixture with 1 M hydrochloric acid and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the carboxylic acid intermediate, which can be used in the next step without further purification.

Step 3: Amide Coupling To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add (tetrahydro-2H-pyran-4-yl)methanamine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 16 hours. Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 4: Buchwald-Hartwig Amination In a sealed tube, combine the amide intermediate (1.0 eq), 3-chloroaniline (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq), and Xantphos (0.2 eq). Add anhydrous 1,4-dioxane to the tube, and degas the mixture with nitrogen for 15 minutes. Seal the tube and heat the reaction to 100 °C for 16 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.

Step 5: Deprotection To a solution of the SEM-protected final compound (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 2.0 eq, 1 M in THF). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture and purify the residue by preparative HPLC to yield the final compound, 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide.

Protocol 2: Cannabinoid Receptor Binding Assay (Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the CB1 and CB2 receptors.[6][7][8][9][10]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³H]-CP55,940 (radioligand).

  • Test compound (e.g., 7-(3-chlorophenylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide).

  • WIN 55,212-2 (non-selective cannabinoid agonist for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand ([³H]-CP55,940 at a concentration near its Kd), and the test compound at various concentrations.

  • For total binding, add only the radioligand and buffer.

  • For non-specific binding, add the radioligand, buffer, and a high concentration of WIN 55,212-2.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Application in the Synthesis of Kinase Inhibitors

The pyrrolopyridine scaffold is a well-established core structure in the design of kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[11][12][13] The nitrogen atoms in the bicyclic ring system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP. While no specific examples of kinase inhibitors synthesized directly from this compound were identified in the conducted search, its structural similarity to known kinase inhibitor scaffolds suggests its high potential as a starting material for the development of novel kinase inhibitors.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway for a wide range of cytokines and growth factors, playing a key role in the immune response and hematopoiesis.[14][15][16][17][] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors block the phosphorylation and activation of STAT proteins, thereby modulating the transcription of target genes involved in inflammation and cell proliferation.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates & Activates Response Cellular Response Gene->Response Cytokine Cytokine Cytokine->Receptor Binds Inhibitor JAK Inhibitor (e.g., from Pyrrolopyridine) Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway and Inhibition.
General Synthetic Strategy for Pyrrolopyridine-based Kinase Inhibitors

Based on established synthetic routes for related pyrrolopyridine kinase inhibitors, a general workflow for the utilization of this compound can be proposed. The bromo and chloro substituents provide orthogonal handles for sequential cross-coupling reactions to introduce various functionalities at the C4 and C7 positions, enabling extensive SAR exploration.

General Synthetic Workflow for Kinase Inhibitors Start This compound Step1 Regioselective Reaction at C7 (e.g., Amination) Start->Step1 Intermediate1 C7-Functionalized Intermediate Step1->Intermediate1 Step2 Reaction at C4 (e.g., Suzuki Coupling) Intermediate1->Step2 Final Pyrrolopyridine-based Kinase Inhibitor Library Step2->Final

General synthetic workflow for kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent and selective cannabinoid receptor modulators. Furthermore, its structural features make it a highly promising starting material for the development of novel kinase inhibitors, particularly targeting the JAK family. The provided protocols and data serve as a resource for researchers to leverage this scaffold in their drug discovery programs.

References

Application Notes and Protocols for Cell-Based Assays of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a constituent of a class of heterocyclic compounds with significant potential in drug discovery. Derivatives of the pyrrolopyridine nucleus have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these compounds promising candidates for therapeutic development.[2]

These application notes provide detailed protocols for essential cell-based assays to evaluate the cytotoxic effects and potential mechanisms of action of novel this compound derivatives. The assays described herein are fundamental for the initial screening and characterization of these compounds.

Data Presentation: Summary of Quantitative Data

The following tables represent hypothetical data for a series of this compound derivatives (BCPP-1 to BCPP-4) to illustrate how to present quantitative results from the described assays.

Table 1: Cytotoxicity of BCPP Derivatives in Cancer and Normal Cell Lines (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
BCPP-15.28.16.5> 50> 9.6
BCPP-22.84.53.145.216.1
BCPP-312.615.314.2> 50> 4.0
BCPP-40.91.71.225.828.7
Doxorubicin0.50.80.62.14.2

IC₅₀ values were determined after 48 hours of treatment using the MTT assay.

Table 2: Kinase Inhibitory Activity of BCPP Derivatives (IC₅₀ in nM)

CompoundFGFR1FMS KinaseIKKα
BCPP-1250450>1000
BCPP-2120210850
BCPP-3>1000>1000>1000
BCPP-41530150
Reference Inhibitor10 (FGFRi)50 (FMSi)20 (IKKαi)

IC₅₀ values were determined using in vitro kinase assays.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (BCPP derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the BCPP derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.[4]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the supernatant, which is an indicator of cytotoxicity.[5]

Materials:

  • Cells and compounds prepared as in the MTT assay

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[6]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Cell-Based Kinase Activity Assay

This protocol provides a general framework for assessing the inhibition of a specific kinase (e.g., FGFR, FMS) within a cellular context.

Materials:

  • Cell line overexpressing the kinase of interest or with a constitutively active signaling pathway

  • Appropriate growth medium and supplements

  • Test compounds (BCPP derivatives)

  • Stimulating ligand (if required, e.g., FGF for FGFR)

  • Cell lysis buffer

  • Phospho-specific antibodies for the kinase or its downstream substrate

  • Total protein antibodies

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents

  • Plate reader or imaging system

Protocol:

  • Cell Seeding and Starvation: Seed cells in 6-well or 12-well plates. Once they reach 70-80% confluency, you may need to starve them in a serum-free medium for several hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat the cells with various concentrations of the BCPP derivatives for a specified time (e.g., 1-2 hours).

  • Kinase Activation: Stimulate the cells with the appropriate ligand (if necessary) for a short period (e.g., 15-30 minutes) to induce kinase activation and phosphorylation of downstream targets.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Analysis (Western Blot or ELISA):

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies to detect the phosphorylation status of the target kinase or its substrates.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.[2]

  • Data Analysis: Quantify the levels of phosphorylated protein relative to the total protein. Determine the concentration of the BCPP derivative that causes 50% inhibition of phosphorylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (BCPP Derivatives) treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment assay_type Assay Specific Steps (MTT, LDH, or Kinase Assay) treatment->assay_type readout Data Acquisition (Absorbance/Luminescence) assay_type->readout calculation IC50 Calculation & Dose-Response Curves readout->calculation

Caption: General experimental workflow for assessing BCPP derivatives.

signaling_pathway cluster_downstream Downstream Signaling BCPP BCPP Derivative RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) BCPP->RTK Inhibition RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Cell_Effects Cellular Effects (Proliferation, Survival, etc.) RAS_RAF->Cell_Effects PI3K_AKT->Cell_Effects

Caption: Hypothetical signaling pathway inhibited by BCPP derivatives.

References

In vitro kinase assay protocol for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: In Vitro Kinase Assay Protocol for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This makes them a prominent class of targets for therapeutic intervention. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives like 1H-pyrrolo[2,3-b]pyridines and 7H-pyrrolo[2,3-d]pyrimidines showing potent inhibitory activity against various kinases such as Cdc7 and Akt.[1][2] This document provides a detailed protocol for evaluating the inhibitory potential of novel this compound analogs against a target of interest using a robust and high-throughput in vitro kinase assay.

The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3][4] This assay is universal for virtually any kinase, highly sensitive, and amenable to high-throughput screening (HTS) of compound libraries.[3][5]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring ADP production.[5]

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the inhibitor (pyrrolo[2,3-c]pyridine analog) are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. After the reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining unconsumed ATP.[3][6]

  • ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a stable luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[4] The inhibitory effect of the test compounds is determined by the reduction in the luminescent signal.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling cascade where the target, "Kinase X," plays a crucial role. The this compound analogs are designed to inhibit Kinase X, thereby blocking downstream signaling and cellular responses.

G cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal Extracellular Signal Signal->Receptor KinaseX Target: Kinase X KinaseA->KinaseX KinaseB Kinase B KinaseX->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Pyrrolo[2,3-c]pyridine Analog Inhibitor->KinaseX

Caption: Hypothetical signaling pathway inhibited by pyrrolopyridine analogs.

Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate types, maintaining the 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[6]

Materials and Reagents
  • Kinase: Purified recombinant target kinase (e.g., "Kinase X").

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • ATP: Ultra-Pure ATP solution (e.g., 10 mM stock).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Assay Workflow

The overall experimental workflow is depicted in the diagram below.

G A 1. Prepare Reagents - Serially dilute compounds in DMSO - Prepare 5X Kinase/Substrate mix - Prepare 5X ATP solution B 2. Set Up Kinase Reaction (5 µL) - Add 1 µL compound/DMSO - Add 2 µL Kinase/Substrate mix - Add 2 µL ATP solution to initiate A->B C 3. Incubate - Shake plate gently - Incubate at room temp for 60 min B->C D 4. Terminate Reaction & Deplete ATP - Add 5 µL ADP-Glo™ Reagent C->D E 5. Incubate - Shake plate gently - Incubate at room temp for 40 min D->E F 6. Detect ADP - Add 10 µL Kinase Detection Reagent E->F G 7. Incubate - Shake plate gently - Incubate at room temp for 30-60 min F->G H 8. Measure Luminescence - Read plate on a luminometer G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Procedure
  • Compound Preparation: a. Create a serial dilution series of the this compound analogs in 100% DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor. b. Transfer 1 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.

    • 100% Inhibition Control (No Kinase): Wells with substrate, ATP, and DMSO, but no kinase.

    • 0% Inhibition Control (Vehicle): Wells with kinase, substrate, ATP, and DMSO.

  • Kinase Reaction (Final Volume: 5 µL): a. Prepare a 2.5X master mix of the kinase and its substrate in kinase reaction buffer. b. Add 2 µL of the kinase/substrate master mix to each well containing the compounds or DMSO. c. Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase. d. Prepare a 2.5X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. e. Initiate the kinase reaction by adding 2 µL of the 2.5X ATP solution to all wells.

  • Incubation: a. Mix the plate on a plate shaker for 30 seconds. b. Incubate the reaction at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Reaction Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[6] b. Mix the plate on a shaker for 30 seconds. c. Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[3]

  • ADP Detection and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.[6] b. Mix the plate on a shaker for 30 seconds. c. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[5]

  • Measurement: a. Measure the luminescence using a plate-reading luminometer with an integration time of 0.25 to 1 second per well.

Data Analysis
  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of kinase activity inhibited at each compound concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase)) Where:

    • RLU_inhibitor is the relative light units from wells with the test compound.

    • RLU_no_kinase is the background signal (100% inhibition control).

    • RLU_vehicle is the maximum signal (0% inhibition control).

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic dose-response curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation

The inhibitory activities of the this compound analogs are summarized in the table below. Data are presented as mean IC₅₀ values from three independent experiments (n=3). Selectivity is assessed by comparing activity against the primary target ("Kinase X") versus an off-target kinase ("Kinase Y").

Compound IDR¹ GroupR² GroupIC₅₀ for Kinase X (nM)IC₅₀ for Kinase Y (nM)Selectivity (Fold) [Kinase Y / Kinase X]
Analog-01 HH150 ± 12>10,000>67
Analog-02 -CH₃H75 ± 88,500 ± 450113
Analog-03 H-Phenyl25 ± 33,200 ± 210128
Analog-04 H-4-Fluorophenyl8 ± 1.5 4,500 ± 300563
Analog-05 H-4-Methoxyphenyl12 ± 2.16,800 ± 550567
Staurosporine (Control)(Control)5 ± 0.810 ± 1.22

Data are hypothetical and for illustrative purposes only.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Potential CauseSuggested Solutions
Catalyst Poisoning/Deactivation The Lewis basic nitrogen atoms in the pyrrolo[2,3-c]pyridine core can coordinate to the palladium catalyst, leading to deactivation.[1][2] To mitigate this, consider the following: • Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][3] • Employ pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) which can be more resistant to deactivation.[4] • Try slow addition of the this compound to the reaction mixture to maintain a low concentration.[1]
Inefficient Oxidative Addition The C-Br bond at the 4-position may be less reactive. To enhance oxidative addition: • Increase the reaction temperature.[3][5] Microwave irradiation can also be effective in reducing reaction times and improving yields.[6][7] • Use more electron-rich and bulky ligands to promote the oxidative addition step.[8][9]
Poor Solubility of Starting Materials The heterocyclic nature of the starting material can lead to poor solubility in common organic solvents.[1] • Screen a variety of solvents or solvent mixtures. Common systems include dioxane/water, THF/water, DMF, or toluene.[1][4] • For highly insoluble substrates, consider higher boiling point solvents like DMF or DMAc, but be mindful of potential side reactions at elevated temperatures.[4]

Issue 2: Significant Formation of Side Products

Side ProductPotential Cause & Mitigation
Protodeboronation This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1] This is common with electron-deficient heteroaryl boronic acids.[1] • Solutions: - Use more stable boronic esters like pinacol esters (Bpin) or MIDA boronates.[1][3] - Run the reaction under anhydrous conditions if possible. - Optimize the base; sometimes a weaker base or different base/solvent combination can minimize this side reaction.
Homocoupling This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][3] • Solutions: - Thoroughly degas the reaction mixture and solvents before use.[1][3] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] - Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid or ester being used. However, for nitrogen-containing heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended to overcome catalyst inhibition.[1][10] Good starting points include:

  • Pd₂(dba)₃ with ligands like XPhos or SPhos .[4][11]

  • Palladacycle precatalysts such as XPhos Pd G3 or SPhos Pd G4 . These are often more stable and efficient.[4]

  • Pd(PPh₃)₄ can be effective but may require higher catalyst loading and temperatures.[12]

Q2: What is the recommended base and solvent for this reaction?

A2: The choice of base and solvent is crucial and often requires screening.

  • Bases: Inorganic bases are commonly used. K₃PO₄ and Cs₂CO₃ are often effective, particularly for challenging couplings.[9][10][13] K₂CO₃ is also a viable option.[5][14] The strength and nature of the base can influence the rate of both the desired reaction and side reactions like protodeboronation.

  • Solvents: A mixture of an organic solvent and water is frequently employed. Popular choices include 1,4-dioxane/H₂O , THF/H₂O , and DMF .[1][4][10] The aqueous portion is necessary for the activity of inorganic bases.

Q3: At which position will the Suzuki coupling occur, the C4-bromo or the C7-chloro position?

A3: The Suzuki coupling will preferentially occur at the C4-bromo position. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[15] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki conditions, allowing for selective functionalization at the C4 position.

Q4: Can I perform a second Suzuki coupling at the C7-chloro position?

A4: Yes, it is possible to perform a second coupling at the C7-chloro position after the initial reaction at the C4-bromo site. However, the C-Cl bond is less reactive and will require more forcing conditions.[16] This may involve higher temperatures, a more active catalyst system (e.g., one with a highly electron-rich ligand), and a stronger base. A one-pot, two-step procedure with sequential addition of different boronic acids and adjustment of reaction conditions has been reported for similar dihalogenated heterocycles.[11]

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions and yields for Suzuki couplings of related azaindole and bromo-chloro heterocyclic substrates to guide optimization.

Table 1: Catalyst and Ligand Screening for a Model Azaindole Coupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O10045
2Pd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃Toluene/EtOH6088[11]
3Pd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O14075[17]
4XPhos Pd G3 (2)-K₃PO₄2-MeTHF/H₂O8092
5PdCl₂(dppf) (10)-K₂CO₃DME/H₂O8090[14]

Table 2: Effect of Different Bases on Yield

EntryBase (equiv.)SolventTemp (°C)Yield (%)
1K₂CO₃ (2)Dioxane/H₂O10078
2Cs₂CO₃ (2)Dioxane/H₂O10091
3K₃PO₄ (2)Dioxane/H₂O10095[10]
4Na₂CO₃ (2)DMF/H₂O10065
5Et₃N (3)DMF100<10[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Reagent Preparation:

    • To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and, if necessary, an additional ligand.

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[18][19]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.[18] The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).[18][19]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[20]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][20]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[9]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-X (Aryl Halide) Catalyst_Poisoning Catalyst Poisoning (N-coordination) Pd0->Catalyst_Poisoning Inhibition Trans Transmetalation Intermediate OxAdd->Trans R²-B(OR)₂ (Boronic Ester) + Base RedElim Reductive Elimination Intermediate Trans->RedElim RedElim->Pd0 R¹-R² (Product) Protodeboronation Protodeboronation Homocoupling Homocoupling

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst check_protodeboronation Is protodeboronation suspected? start->check_protodeboronation check_solubility Are starting materials fully dissolved? start->check_solubility check_homocoupling Is homocoupling a major byproduct? start->check_homocoupling solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->solution_catalyst solution_protodeboronation Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. check_protodeboronation->solution_protodeboronation solution_solubility Screen different solvents or increase reaction temperature. check_solubility->solution_solubility solution_homocoupling Thoroughly degas the reaction mixture and run under inert atmosphere. check_homocoupling->solution_homocoupling

Caption: A troubleshooting workflow for low yields in Suzuki reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?

A1: The primary side reactions encountered with this substrate are hydrodehalogenation, competitive amination at the C7-chloro position, and potential N-arylation of the pyrrole ring.

  • Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig aminations where a halogen atom is replaced by a hydrogen atom.[1] For the substrate this compound, this can result in the formation of 4-bromo-1H-pyrrolo[2,3-c]pyridine, 7-chloro-1H-pyrrolo[2,3-c]pyridine, or the fully dehalogenated 1H-pyrrolo[2,3-c]pyridine. This side reaction can be promoted by factors such as high temperatures and certain catalyst/ligand combinations.

  • Competitive Amination at C7-Cl: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, amination at the C7-chloro position can occur, leading to a mixture of regioisomers. The selectivity is highly dependent on the chosen catalyst, ligand, and reaction conditions.

  • N-Arylation of the Pyrrole Ring: Although less common in the presence of more reactive aryl halides, competitive amination can occur at the nitrogen of the pyrrole ring, leading to the formation of N-arylated byproducts. This is more likely if the pyrrole nitrogen is deprotonated by the base.

  • β-Hydride Elimination: This is another potential side reaction where a β-hydrogen from the amine substrate is transferred to the palladium center, leading to the formation of an enamine and a palladium-hydride species, which can then participate in hydrodehalogenation.[1]

Q2: How can I improve the regioselectivity for amination at the C4-bromo position over the C7-chloro position?

A2: Achieving high regioselectivity is critical for a successful reaction. The following strategies can be employed:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands often favor oxidative addition at the more reactive C-Br bond. For similar heteroaromatic systems, ligands like Xantphos have been shown to be effective.

  • Catalyst Choice: Palladium precatalysts, such as those based on RuPhos, have been reported to offer good results in the amination of halo-7-azaindoles, a close analog of the target molecule.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the energy barrier for the oxidative addition at the C-Cl bond is higher than at the C-Br bond.

  • Base Selection: The choice of base can influence the reactivity and selectivity. While strong bases like NaOtBu are common, weaker bases such as Cs2CO3 or K3PO4 may offer better selectivity in some cases, albeit potentially requiring longer reaction times or slightly higher temperatures.

Q3: I am observing a significant amount of hydrodehalogenation. What steps can I take to minimize this side reaction?

A3: Hydrodehalogenation can be a persistent issue. Consider the following adjustments to your protocol:

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to generating palladium-hydride species that lead to hydrodehalogenation. Screening different ligands, such as those from the Buchwald or Hartwig groups, can identify a system that favors reductive elimination of the desired product over hydrodehalogenation.

  • Control Reaction Temperature and Time: As mentioned, lower reaction temperatures can disfavor side reactions. Additionally, minimizing the reaction time can reduce the accumulation of hydrodehalogenation byproducts. Monitor the reaction closely and stop it once the starting material is consumed.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the formation and reactivity of palladium-hydride intermediates. Anhydrous solvents are crucial, as water can be a proton source for hydrodehalogenation.

Q4: Should I protect the pyrrole N-H during the reaction?

A4: Protection of the pyrrole N-H can be advantageous but is not always necessary.

  • Benefits of N-Protection: Protecting the N-H group can prevent competitive N-arylation and may improve the solubility of the substrate. Common protecting groups for pyrroles include Boc, SEM, and tosyl.

  • Successful Amination of Unprotected Substrates: There are reports of successful Buchwald-Hartwig aminations on unprotected halo-7-azaindoles.[2] In these cases, the choice of a bulky ligand and a suitable base (like LiHMDS) can favor C-amination over N-amination.

  • Considerations: The choice to protect will depend on the specific amine being coupled and the overall synthetic strategy. If N-arylation is a significant side product, protection is recommended.

Data Presentation: Representative Yields of Products and Side Products

EntryN-Protecting GroupAmineProductYield (%)Ref.
1BenzylAniline4-Anilino-1-benzyl-7-azaindole92[3]
2Benzyl4-Fluoroaniline1-Benzyl-4-(4-fluoroanilino)-7-azaindole94[3]
3Ethyl4-Methoxyaniline1-Ethyl-4-(4-methoxyanilino)-7-azaindole90[3]
4BenzylMorpholine4-(Morpholino)-1-benzyl-7-azaindole88[3]

Note: The primary side reactions to monitor in the case of this compound would be the formation of the 7-chloro-4-amino product, the 4-bromo-7-amino product, the 4,7-diamino product, and the various hydrodehalogenated species.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of an N-protected 4-bromo-7-azaindole, which can be adapted for this compound.

Materials:

  • N-protected 4-bromo-7-azaindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd2(dba)3 (5 mol %)

  • Xantphos (10 mol %)

  • Cs2CO3 (1.5 mmol)

  • Anhydrous dioxane (2 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add N-protected 4-bromo-7-azaindole, the amine, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Add anhydrous dioxane to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions start Low Yield or Complex Mixture analysis Analyze Crude Reaction Mixture (LC-MS, NMR) start->analysis hydrodehalogenation Hydrodehalogenation analysis->hydrodehalogenation low_selectivity Low Regioselectivity analysis->low_selectivity no_reaction No Reaction / Incomplete Conversion analysis->no_reaction n_arylation N-Arylation of Pyrrole analysis->n_arylation sol_hydro Optimize Catalyst/Ligand Lower Temperature Shorter Reaction Time hydrodehalogenation->sol_hydro sol_selectivity Screen Ligands Lower Temperature Optimize Base low_selectivity->sol_selectivity sol_no_reaction Check Catalyst Activity Increase Temperature Screen Solvents/Bases no_reaction->sol_no_reaction sol_n_arylation Protect Pyrrole N-H Use Bulky Ligand n_arylation->sol_n_arylation

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Key Reaction Parameters and Their Influence on Side Reactions

Reaction_Parameters cluster_params Reaction Parameters cluster_sides Side Reactions catalyst Catalyst/Ligand hydrodehalogenation Hydrodehalogenation catalyst->hydrodehalogenation Influences regioselectivity Poor Regioselectivity catalyst->regioselectivity Strongly Influences n_arylation N-Arylation catalyst->n_arylation Influences temperature Temperature temperature->hydrodehalogenation Increases with Higher Temp temperature->regioselectivity Decreases with Higher Temp base Base base->regioselectivity Influences base->n_arylation Influences solvent Solvent solvent->hydrodehalogenation Influences (Protic Sources)

Caption: Influence of reaction parameters on side reactions.

References

Technical Support Center: Purification of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography Product is highly polar and adsorbs strongly to silica gel. - Use a less polar solvent system for elution. - Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like methanol or by using commercially available deactivated silica. - Consider using a different stationary phase, such as alumina.
Product is co-eluting with a major impurity. - Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a fine-tuned solvent mixture might be necessary. - Perform a preliminary purification step, such as recrystallization or a liquid-liquid extraction, to remove the bulk of the impurity.
Product is unstable on silica gel. - Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. - If possible, perform the chromatography at a lower temperature.
Persistent Impurities in the Final Product Incomplete reaction or presence of starting materials. - Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. - The primary starting material for the synthesis of this compound is often derived from 5-bromo-2-hydroxy-3-nitropyridine, which is then chlorinated and cyclized.[1] Unreacted intermediates from these steps could be present. An optimized purification protocol should target the removal of these precursors.
Formation of side products. - Re-evaluate the reaction conditions to minimize side product formation. - Employ a multi-step purification strategy, combining column chromatography with recrystallization or preparative HPLC.
Inadequate separation during chromatography. - Experiment with different solvent systems. A good starting point for halogenated aromatic compounds is a hexane/ethyl acetate or dichloromethane/methanol gradient. - Use a longer column or a stationary phase with a smaller particle size for higher resolution.
Product Oiling Out During Recrystallization Inappropriate solvent choice. - Screen a variety of solvents or solvent mixtures. The ideal solvent should dissolve the compound at high temperatures but not at room temperature. - Try a solvent system where the compound has moderate solubility at room temperature and then add a co-solvent in which it is insoluble to induce crystallization.
Presence of impurities that lower the melting point. - Purify the crude product by column chromatography before attempting recrystallization.
Broad or Tailing Peaks in HPLC Analysis Interaction of the basic nitrogen in the pyrrolopyridine ring with silica. - Add a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase to improve peak shape.
Column overload. - Inject a smaller amount of the sample onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a general-purpose solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of halogenated heterocyclic compounds like this compound is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The optimal ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q2: How can I identify the common impurities in my reaction mixture?

A2: Common impurities often include unreacted starting materials or intermediates from the synthetic pathway. The synthesis of this compound may involve the chlorination of 5-bromo-2-hydroxy-3-nitropyridine to 5-bromo-2-chloro-3-nitropyridine, followed by a ring-closing reaction.[1] Therefore, these precursor molecules could be present as impurities. Techniques like LC-MS and NMR can be used to identify these and other side products.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Recrystallization can be an effective final purification step to obtain a highly pure product, especially after initial purification by column chromatography. The choice of solvent is critical and will require screening. Solvents to consider for screening include ethanol, isopropanol, acetonitrile, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexane or heptane).

Q4: What should I do if my purified product still shows low purity by HPLC?

A4: If column chromatography and recrystallization are insufficient, consider using preparative High-Performance Liquid Chromatography (HPLC). This technique offers higher resolution and can often separate closely related impurities.

Q5: Are there any specific handling precautions for this compound?

A5: As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general guideline. Specific parameters such as column size, silica amount, and solvent system should be optimized based on the scale of the reaction and the impurity profile.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation required.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (or solvent mixture).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Reaction Product chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc gradient) crude->chromatography tlc_monitoring TLC/LC-MS Analysis of Fractions chromatography->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation partially_pure Partially Purified Product solvent_evaporation->partially_pure recrystallization Recrystallization (Solvent Screening Required) partially_pure->recrystallization filtration_drying Filtration and Drying recrystallization->filtration_drying pure_product Pure this compound filtration_drying->pure_product characterization Final Characterization (NMR, LC-MS, MP) pure_product->characterization

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product start Impure Product After Initial Purification check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities starting_material Starting Material Present? check_impurities->starting_material side_product Side Product Present? check_impurities->side_product starting_material->side_product No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction Yes optimize_chromatography Optimize Chromatography (Solvent System, Gradient, Stationary Phase) side_product->optimize_chromatography Yes pure_product Pure Product side_product->pure_product No optimize_reaction->start recrystallize Attempt Recrystallization (Different Solvents) optimize_chromatography->recrystallize prep_hplc Consider Preparative HPLC recrystallize->prep_hplc Still Impure recrystallize->pure_product Pure prep_hplc->pure_product

Caption: A decision-making flowchart for troubleshooting an impure product.

References

Technical Support Center: Synthesis of 4-Bromo-7-Chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A frequently cited synthetic pathway begins with 5-bromo-2-hydroxy-3-nitropyridine. This starting material undergoes chlorination to form 5-bromo-2-chloro-3-nitropyridine, which is then subjected to a ring-closing reaction to yield the final product, this compound.[1]

Q2: I am experiencing a significantly low yield. What are the potential causes?

A2: Low yields in the synthesis of halogenated 7-azaindoles can stem from several factors:

  • Incomplete Chlorination: The initial chlorination step may not have gone to completion, leaving unreacted starting material.

  • Side Reactions: Undesired side reactions, such as over-halogenation or decomposition of intermediates, can reduce the yield of the desired product.

  • Inefficient Ring Closure: The reductive cyclization to form the pyrrole ring is a critical step, and suboptimal conditions can lead to the formation of byproducts.

  • Product Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps.

  • Purity of Starting Materials: The quality of the initial 5-bromo-2-hydroxy-3-nitropyridine is crucial for a successful synthesis.

Q3: Are there alternative methods for the synthesis of halogenated 7-azaindoles?

A3: Yes, various methods for the synthesis and functionalization of the 7-azaindole core structure have been reported. These include palladium-catalyzed cross-coupling reactions and other modern synthetic techniques.[2][3][4] Exploring these alternative routes might provide a more efficient pathway if the current method consistently results in low yields.

Troubleshooting Guide

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in the Chlorination Step
Potential Cause Recommended Solution
Insufficient Chlorinating Agent Ensure the correct stoichiometry of the chlorinating agent (e.g., phosphorus oxychloride) is used. A slight excess may be necessary to drive the reaction to completion.
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for decomposition. The optimal temperature is crucial for efficient chlorination.
Short Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before quenching.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can react with the chlorinating agent.
Issue 2: Low Yield in the Ring-Closure Step
Potential Cause Recommended Solution
Ineffective Reducing Agent The choice of reducing agent for the nitro group is critical. Common options include catalytic hydrogenation (e.g., Pd/C) or metal-acid combinations (e.g., Fe/acetic acid). The effectiveness of each should be evaluated.
Suboptimal Reaction Conditions Temperature, pressure (for hydrogenation), and solvent can significantly impact the efficiency of the cyclization. A systematic optimization of these parameters may be necessary.
Formation of Byproducts Incomplete reduction or side reactions can lead to a mixture of products. Analyze the crude product by LC-MS to identify major byproducts and adjust reaction conditions accordingly.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of Polar Impurities If the crude product contains highly polar impurities, a silica gel column chromatography with a gradient elution system (e.g., ethyl acetate in hexanes) can be effective.
Co-eluting Impurities If impurities co-elute with the product, recrystallization from a suitable solvent system may be necessary. Experiment with different solvents to find one that provides good separation.
Residual Starting Material If unreacted starting material is present, consider an additional purification step or re-subjecting the crude product to the reaction conditions.

Experimental Protocols

Protocol 1: General Chlorination of a Hydroxypyridine
  • To a solution of the hydroxypyridine in an appropriate anhydrous solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Reductive Cyclization of a Nitropyridine to form a Pyrrole Ring
  • Dissolve the nitropyridine intermediate in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a catalyst, such as Palladium on carbon (Pd/C), under an inert atmosphere.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Currently, specific quantitative data for the synthesis of this compound is limited in publicly available literature. Researchers are encouraged to maintain detailed experimental records to build a data repository for this synthesis. Below is a template for recording and comparing experimental data.

Experiment ID Starting Material Chlorinating Agent (equivalents) Reaction Time (Chlorination) Reducing Agent Reaction Time (Cyclization) Yield (%) Purity (%)
EXP-0015-bromo-2-hydroxy-3-nitropyridinePOCl₃ (X eq)X hPd/C, H₂X h
EXP-0025-bromo-2-hydroxy-3-nitropyridinePOCl₃ (Y eq)Y hFe, Acetic AcidY h

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm analyze_crude Analyze Crude Product by LC-MS/NMR start->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Significant Side Products? analyze_crude->side_products incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes purification_issue Product Loss During Purification? side_products->purification_issue No success Improved Yield optimize_conditions->success optimize_purification Optimize Purification Method (Solvent, Column) purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success General Synthetic Pathway A 5-bromo-2-hydroxy-3-nitropyridine B 5-bromo-2-chloro-3-nitropyridine A->B Chlorination (e.g., POCl₃) C This compound B->C Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH)

References

Preventing debromination in 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during palladium-catalyzed cross-coupling reactions of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, a specific form of dehalogenation, is an undesired side reaction in which the bromine atom of the aryl bromide is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2] This occurs when the palladium complex, after oxidative addition to the aryl bromide, undergoes reductive elimination with a hydride source instead of the desired transmetalation with the coupling partner.[1]

Q2: What is the primary mechanism of debromination?

A2: The primary mechanism involves the formation of an aryl-palladium-hydride intermediate (Ar-Pd(II)-H). This species can be generated when the Pd(II) complex oxidizes another component in the reaction mixture, such as an amine base or an alcohol solvent, to acquire a hydride ligand.[1] Subsequent reductive elimination releases the debrominated product (Ar-H) and regenerates the Pd(0) catalyst.[1]

Q3: Which reaction parameters are most critical in controlling debromination?

A3: The most critical parameters include the choice of phosphine ligand, base, solvent, and temperature.[2] The presence of water can also play a crucial, but complex role, sometimes promoting the desired coupling while also potentially contributing to dehalogenation if not carefully controlled.[3]

Q4: Are heteroaryl bromides like this compound particularly susceptible to debromination?

A4: Yes, electron-deficient heteroaryl halides can be prone to side reactions like debromination.[4] Additionally, the presence of the pyrrole N-H group can lead to complications, such as catalyst inhibition or side reactions.[5][6] Protecting the pyrrole nitrogen is a common strategy to suppress dehalogenation and improve reaction outcomes.[5]

Q5: How does the choice of palladium catalyst and ligand influence debromination?

A5: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand are crucial.[7][8][9] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, can promote the desired reductive elimination of the coupled product over the debromination pathway.[2][8] They stabilize the palladium center and accelerate the cross-coupling steps.[4][9]

Troubleshooting Guide

Problem 1: Significant formation of the debrominated byproduct, 7-chloro-1H-pyrrolo[2,3-c]pyridine, is observed by LC-MS.

Possible Causes & Recommended Actions:

  • Sub-optimal Ligand: The current ligand may not be sufficiently electron-rich or sterically hindering to prevent the formation of palladium-hydride species.

    • Action: Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include biaryl phosphine ligands like SPhos and XPhos, or bulky alkyl phosphines like P(t-Bu)₃.[2][10][11]

  • Inappropriate Base: The base might be too strong or could be acting as a hydride source. Some amine bases can contribute to debromination.[1]

    • Action: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] These are generally less likely to be a source of hydrides compared to some organic bases or stronger inorganic ones.

  • Unsuitable Solvent: Protic solvents like alcohols can be a direct source of hydrides.[1]

    • Action: Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure the solvent is thoroughly degassed to remove oxygen, which can also lead to side reactions.[4]

  • Presence of Water: While often necessary for Suzuki couplings, excessive or uncontrolled amounts of water can be a proton source leading to hydrodehalogenation.[3]

    • Action: If using an aqueous base, minimize the amount of water. Try a solvent system with a controlled amount of water (e.g., dioxane/water 8:1) or use an anhydrous base/solvent combination if the reaction permits.[3]

  • High Reaction Temperature: Elevated temperatures can sometimes favor the debromination pathway.

    • Action: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it might suppress the side reaction to a greater extent.

Problem 2: The coupling reaction is sluggish or stalls, and debromination is the major pathway.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation: The nitrogen atoms in the 7-azaindole core can chelate the palladium catalyst, leading to inactive species.[4][6] The unprotected pyrrole N-H can also interfere.[5]

    • Action 1: Protect the pyrrole nitrogen with a suitable protecting group like BOC or SEM. This can prevent catalyst inhibition and has been shown to suppress dehalogenation in similar pyrrole systems.[5]

    • Action 2: Use a more active pre-catalyst that readily forms the active Pd(0) species.[2] Palladium pre-catalysts based on biaryl phosphine ligands (e.g., XPhos-Pd-G2/G3) can be very effective.[10][11]

  • Slow Transmetalation (Suzuki Coupling): The transfer of the organoboron group to palladium may be the rate-limiting step.[2]

    • Action: Ensure the boronic acid or ester is of high purity. Consider switching to a more reactive boronic ester (e.g., MIDA or pinacol boronate) or a trifluoroborate salt.[4]

  • Slow Reductive Elimination: The final step to form the product may be slow.

    • Action: Employing bulky, electron-rich ligands is key to promoting this step.[4][9]

Data Summary: Influence of Reaction Parameters on Debromination

The following table summarizes general trends for minimizing debromination based on literature reports for similar substrates. Optimal conditions for this compound will require specific experimental optimization.

ParameterCondition to Favor CouplingCondition to Avoid (Potential for Debromination)RationaleReferences
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Less bulky, electron-poor phosphines (e.g., PPh₃)Promotes faster reductive elimination of the desired product and sterically disfavors hydride formation.[2][8][10][11]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Strong bases (e.g., NaOt-Bu in some cases), amine bases (e.g., Et₃N)Minimizes potential for the base to act as a hydride source or cause substrate/product degradation.[1][2]
Solvent Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)Protic solvents (e.g., alcohols like MeOH, EtOH)Alcohols can be a direct source of hydride for the palladium center.[1]
Temperature Lowest effective temperatureExcessively high temperaturesLower temperatures can reduce the rate of the debromination side reaction more than the desired coupling.[2]
Water Content Minimal, controlled amount (if required for Suzuki)Anhydrous conditions (can stall reaction); excess waterWater is often crucial for transmetalation in Suzuki coupling but can also be a proton source.[3]
N-H Protection Protected pyrrole (e.g., N-Boc, N-SEM)Unprotected pyrrolePrevents catalyst inhibition/chelation by the N-H group and can suppress dehalogenation.[5][6]

Visualized Workflows and Mechanisms

troubleshooting_workflow start Debromination Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Step 1 base Optimize Base (e.g., K3PO4, K2CO3) ligand->base If still problematic end Debromination Minimized ligand->end Successful solvent Change Solvent (Anhydrous Aprotic) base->solvent If still problematic base->end Successful temp Lower Temperature solvent->temp If still problematic solvent->end Successful protect Protect Pyrrole N-H temp->protect Consider as a primary or secondary step temp->end Successful protect->end

Caption: A troubleshooting decision tree for addressing debromination.

suzuki_cycle cluster_coupling Desired Suzuki Coupling Pathway cluster_debromination Undesired Debromination Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)-Br(L₂) oa->pd2_complex tm Transmetalation (R-B(OR)₂) pd2_complex->tm le Hydride Formation pd2_complex->le pd2_coupled Ar-Pd(II)-R(L₂) tm->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 Regenerates Catalyst product Ar-R (Coupled Product) re->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->le pd2_hydride Ar-Pd(II)-H(L₂) le->pd2_hydride re_debrom Reductive Elimination pd2_hydride->re_debrom re_debrom->pd0 Regenerates Catalyst debrom_product Ar-H (Debrominated Product) re_debrom->debrom_product

Caption: Catalytic cycle for Suzuki coupling showing the competing debromination pathway.

buchwald_cycle pd0 Pd(0)L oa Oxidative Addition (Ar-Br) pd0->oa pd2_complex Ar-Pd(II)-Br(L) oa->pd2_complex amine_assoc Amine Association (R₂NH) pd2_complex->amine_assoc pd2_amine [Ar-Pd(II)-Br(L)(R₂NH)] amine_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation amido_complex Ar-Pd(II)-NR₂(L) deprotonation->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regenerates Catalyst product Ar-NR₂ (Coupled Product) re->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

Note: These are generalized protocols and require optimization for this compound. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling (General Guidance)

This protocol is designed to minimize debromination by using a bulky, electron-rich ligand and a phosphate base.

Reagents & Materials:

  • This compound (1.0 eq.)

  • Boronic acid or pinacol boronate ester (1.2-1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos-Pd-G2, 2-5 mol%)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water (if necessary)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under inert atmosphere, add this compound, the boronic acid/ester, and K₃PO₄.

  • Catalyst Addition: Add the palladium pre-catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane. If required for the specific boronic acid, a small amount of degassed water can be added (e.g., dioxane:water 10:1 to 4:1).

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of starting material and formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (General Guidance)

This protocol uses a bulky biarylphosphine ligand and a non-nucleophilic base to couple amines while minimizing debromination.[6][12]

Reagents & Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.2 eq.)

  • Pd₂(dba)₃ (2.5 mol %) or Pd(OAc)₂ (5 mol %)

  • Ligand (e.g., Xantphos or RuPhos, 10 mol %)

  • Cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.) or Lithium bis(trimethylsilyl)amide (LiHMDS)[6]

  • Anhydrous 1,4-Dioxane or Toluene

  • Sealed Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry, oven-baked sealed tube under inert atmosphere, add the palladium source, the ligand, and the base.

  • Reagent Addition: Add the this compound and the anhydrous solvent (e.g., dioxane).

  • Amine Addition: Add the amine coupling partner.

  • Sealing and Heating: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction vessel to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References

Solubility issues of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Solubility Profile

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for many heterocyclic compounds, though issues can arise upon dilution in aqueous solutions.
Dimethylformamide (DMF)SolubleSimilar to DMSO, effective for creating stock solutions.
N-Methyl-2-pyrrolidone (NMP)Likely SolubleA strong, polar aprotic solvent that can be effective for highly insoluble compounds.
Methanol (MeOH)Partially SolubleMay be useful for certain applications, but solubility might be limited.
Ethanol (EtOH)Partially SolubleSimilar to methanol, solubility is expected to be moderate.
Dichloromethane (DCM)Sparingly Soluble / InsolubleGenerally, polar heterocyclic compounds exhibit low solubility in non-polar solvents like DCM.
Ethyl Acetate (EtOAc)Sparingly Soluble / InsolubleLimited solubility is expected due to the polar nature of the compound.
WaterInsolubleThe compound is not expected to be soluble in aqueous solutions.
Trifluoroacetic Acid (TFA)Likely SolubleCan be used as a solvent of last resort for NMR or other analytical techniques, but it is a harsh reagent.[1]

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A1: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO becomes insoluble when the solution is diluted with a non-solvent, such as water or an aqueous buffer.[2] To address this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to use a more diluted stock solution or a larger volume of the aqueous buffer.

  • Use co-solvents: Adding a co-solvent that is miscible with both DMSO and water, such as ethanol or methanol, can help to increase the solubility of the compound in the final solution.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize toxicity in cellular assays.

Q2: I'm struggling to dissolve the compound in any common organic solvent for my reaction. What are my options?

A2: For challenging solubility cases, you may need to explore more aggressive solvents or techniques:

  • Elevated Temperatures: Gently warming the solvent can increase the solubility of your compound. Always check the compound's stability at higher temperatures before proceeding.

  • Sonication: Using an ultrasonic bath can help to break down solid particles and facilitate dissolution.

  • Alternative Solvents: Consider using less common but more powerful solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). For analytical purposes, Trifluoroacetic Acid (TFA) can be effective, but be mindful of its reactivity.[1][3]

Q3: Can I modify the compound to improve its solubility?

A3: Yes, if your experimental design allows for it, chemical modification can be a powerful tool to enhance solubility.[1] One common strategy for compounds with basic nitrogen atoms, like this compound, is to form a salt.[1] Reacting the compound with an acid (e.g., hydrochloric acid or trifluoroacetic acid) can create a more polar salt form that may exhibit improved solubility in polar solvents.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Step 1: Initial Solvent Screening

Begin by testing the solubility in a range of common laboratory solvents. A suggested screening panel includes:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

Step 2: If Solubility is Low in All Initial Solvents

  • Apply Heat: Gently warm the solvent and compound mixture. A temperature of 40-50°C is a good starting point.

  • Use Sonication: Place the mixture in an ultrasonic bath for 15-30 minutes.

  • Try a Stronger Solvent: If the above methods fail, consider using N-Methyl-2-pyrrolidone (NMP).

Step 3: If the Compound Precipitates Upon Dilution

  • Optimize Dilution: Prepare a more dilute stock solution in your organic solvent before adding it to the aqueous phase.

  • Use a Co-solvent: Create a ternary solvent system. For example, dissolve the compound in DMSO, then dilute with ethanol before adding to your aqueous buffer.

  • Adjust pH: If your aqueous medium allows, adjusting the pH may improve solubility. For a basic compound like this, a more acidic pH might enhance solubility.

Step 4: For Persistent Solubility Problems

  • Salt Formation: If feasible for your application, consider converting the compound to its hydrochloride or trifluoroacetate salt to improve aqueous solubility.

Below is a workflow diagram to guide your troubleshooting process.

G start Start: Solubility Issue with this compound solvent_screen Step 1: Initial Solvent Screen (DMSO, DMF, MeOH, ACN, DCM) start->solvent_screen is_soluble Is the compound soluble? solvent_screen->is_soluble low_solubility Step 2: Enhance Dissolution is_soluble->low_solubility No end_soluble Success: Compound Solubilized is_soluble->end_soluble Yes heat Apply Gentle Heat (e.g., 40-50°C) low_solubility->heat sonicate Use Sonication low_solubility->sonicate strong_solvent Try Stronger Solvent (e.g., NMP) low_solubility->strong_solvent check_solubility_again Is it soluble now? heat->check_solubility_again sonicate->check_solubility_again strong_solvent->check_solubility_again precipitation Step 3: Address Precipitation Upon Dilution check_solubility_again->precipitation Partially/No check_solubility_again->end_soluble Yes optimize_dilution Optimize Dilution Strategy precipitation->optimize_dilution cosolvent Use a Co-solvent precipitation->cosolvent ph_adjust Adjust pH of Aqueous Medium precipitation->ph_adjust persistent_issues Step 4: Persistent Issues optimize_dilution->persistent_issues cosolvent->persistent_issues ph_adjust->persistent_issues salt_formation Consider Salt Formation persistent_issues->salt_formation end_insoluble Consult Further or Re-evaluate Experimental Design salt_formation->end_insoluble

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol provides a method for quickly assessing the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a tared vial.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

  • If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.

  • Continue adding solvent in a stepwise manner until the solid is completely dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution, which can then be diluted for various experiments.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO)

  • Volumetric flask or appropriate glassware

  • Analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the desired concentration and volume of your stock solution.

  • Calculate the required mass of the compound and accurately weigh it out.

  • Transfer the weighed compound to the volumetric flask.

  • Add a portion of the solvent (approximately half of the final volume) to the flask.

  • Mix thoroughly using a vortex mixer or magnetic stirrer until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Once the compound is dissolved, add the remaining solvent to reach the final desired volume.

  • Mix the solution again to ensure homogeneity.

  • Store the stock solution appropriately, protected from light and moisture.

For further assistance, please consult the Safety Data Sheet (SDS) for this compound before handling.[4]

References

Technical Support Center: Catalyst Selection for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for efficient cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions performed on this compound?

A1: The most frequently employed cross-coupling reactions for this substrate are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively, enabling the synthesis of a diverse range of derivatives.

Q2: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling?

A2: The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] The typical order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1][2] This inherent difference in reactivity allows for selective functionalization at the 4-position (C-Br) while leaving the 7-position (C-Cl) intact for subsequent transformations.

Q3: Is N-protection of the pyrrolo[2,3-c]pyridine core necessary for successful coupling?

A3: N-protection of the pyrrole nitrogen is often recommended and can be crucial for the success of the coupling reaction. The acidic N-H proton of the 7-azaindole core can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions.[3] N-alkylation (e.g., N-Me, N-benzyl) or protection with groups like Boc can prevent these issues and improve reaction outcomes.[3][4][5]

Q4: What are the key factors to consider when selecting a catalyst system?

A4: The choice of catalyst system is critical and depends on the specific coupling reaction. Key components to consider are:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4][5][6][7]

  • Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and scope. Bulky, electron-rich phosphine ligands are often effective.[1]

  • Base: The base plays a vital role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5][6][7]

  • Solvent: The solvent can influence catalyst solubility, stability, and reactivity. Anhydrous, degassed solvents are typically required.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

  • Catalyst Inactivity: The palladium catalyst may not be active.

    • Solution: Ensure the use of a reliable source of palladium precursor and ligand. Consider using a pre-formed, air-stable palladium complex. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[9]

  • Ligand Incompatibility: The chosen ligand may not be optimal for the substrate.

    • Solution: Screen a variety of phosphine ligands. For nitrogen-containing heterocycles, bulky and electron-rich ligands such as SPhos or XPhos can be effective.[10]

  • Ineffective Base: The base may not be strong enough or may have poor solubility.

    • Solution: Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner may be degrading before coupling occurs.[6]

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction conditions are anhydrous where appropriate, although some Suzuki reactions benefit from aqueous conditions.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for a Suzuki-Miyaura coupling reaction is as follows:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[9]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[6][9]

  • Add a degassed solvent mixture (e.g., DME/water or dioxane/water).[6][9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[6][9]

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (10%)-K₂CO₃ (2)DME/H₂O802High[6]
Pd₂(dba)₃ (5%)SPhos (20%)--110-88[11]
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2)Toluene/EtOH/H₂O10012-[1]
Issue 2: Poor Conversion in Buchwald-Hartwig Amination

Possible Causes & Solutions

  • Catalyst Poisoning: The nitrogen atoms in the substrate or amine coupling partner can coordinate to the palladium center and inhibit catalysis.[3]

    • Solution: Use a higher catalyst loading or a more robust catalyst system. Ligands like Xantphos have been shown to be effective for C-N bond formation with 7-azaindole derivatives.[4][5]

  • Steric Hindrance: Bulky amines may react slowly.

    • Solution: Increase the reaction temperature and/or time. Consider using a more active catalyst system, potentially with a different ligand.

  • Weak Base: The base may not be sufficient to deprotonate the amine.

    • Solution: Use a strong, non-nucleophilic base such as Cs₂CO₃ or NaOtBu.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, combine the N-protected this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%) in a Schlenk tube.[4][5]

  • Add the anhydrous, degassed solvent (e.g., dioxane, 2 mL).[4][5]

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the required time (1-24 h).[4][5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, and perform a standard aqueous workup followed by purification.

Quantitative Data Summary: Buchwald-Hartwig Amination Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(OAc)₂ (5%)Xantphos (10%)Cs₂CO₃ (1.5)Dioxane1001-24Amides, Amines-[4][5]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100-Amides, Amines-[4][5]
Issue 3: Failure of Sonogashira Coupling

Possible Causes & Solutions

  • Copper Co-catalyst Issues: The copper(I) source, often CuI, is sensitive to oxidation.

    • Solution: Use freshly purchased or purified CuI. Ensure all reagents and solvents are thoroughly deoxygenated.

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself, especially in the presence of oxygen.

    • Solution: Maintain a strict inert atmosphere throughout the reaction.

  • Low Catalyst Activity: The palladium catalyst may not be efficient for this transformation.

    • Solution: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly used and effective catalysts for Sonogashira reactions.[12] Screening different palladium sources may be necessary.

Experimental Protocol: Sonogashira Coupling

A typical Sonogashira coupling protocol is as follows:

  • To a Schlenk tube under an inert atmosphere, add the this compound derivative, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (2-10 mol%).[12]

  • Add the anhydrous, degassed solvent (e.g., THF or DMF).[12]

  • Add the amine base (e.g., triethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.[12]

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.[12]

  • Upon completion, perform a standard workup and purify the product by column chromatography.[12]

Quantitative Data Summary: Sonogashira Coupling Conditions

Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Coupling PartnerReference
Pd(PPh₃)₂Cl₂ (1-5%)CuI (2-10%)Et₃N (2-3)THF/DMFRT - 80Terminal Alkynes[12]
Pd(PPh₃)₄CuI---Terminal Alkynes[3]

Visualized Workflows and Logic

Troubleshooting_Workflow cluster_start Initial Observation cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start Low or No Product Yield suzuki_catalyst Check Catalyst Activity - Inert atmosphere? - Pre-catalyst quality? start->suzuki_catalyst Suzuki? buchwald_poison Address Catalyst Poisoning - Higher catalyst loading? - Robust ligand (Xantphos)? start->buchwald_poison Buchwald? sono_copper Check Copper Source - Fresh CuI? - Deoxygenated? start->sono_copper Sonogashira? suzuki_ligand Screen Ligands - Bulky, electron-rich? suzuki_catalyst->suzuki_ligand suzuki_base Change Base - Stronger base (K3PO4)? suzuki_ligand->suzuki_base suzuki_boronic Check Boronic Acid - Excess used? - Protodeboronation? suzuki_base->suzuki_boronic buchwald_steric Overcome Steric Hindrance - Increase temp/time? buchwald_poison->buchwald_steric buchwald_base Use Stronger Base - Cs2CO3 or NaOtBu? buchwald_steric->buchwald_base sono_glaser Prevent Homocoupling - Strict inert atmosphere? sono_copper->sono_glaser sono_catalyst Screen Pd Catalyst - Pd(PPh3)2Cl2? sono_glaser->sono_catalyst

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Catalyst_Selection_Logic cluster_reaction_type Desired Bond Formation cluster_catalyst_system Catalyst System Components reaction_type Select Reaction Type cc_bond C-C Bond (Aryl/Heteroaryl) cn_bond C-N Bond cc_alkyne_bond C-C Bond (Alkyne) suzuki Suzuki-Miyaura - Pd(dppf)Cl2 / SPhos - K2CO3 / K3PO4 - DME / Dioxane cc_bond->suzuki Leads to buchwald Buchwald-Hartwig - Pd(OAc)2 / Xantphos - Cs2CO3 / NaOtBu - Dioxane / Toluene cn_bond->buchwald Leads to sonogashira Sonogashira - Pd(PPh3)2Cl2 / CuI - Et3N - THF / DMF cc_alkyne_bond->sonogashira Leads to

Caption: Logic for selecting a catalyst system based on the desired bond formation.

References

Monitoring reaction progress of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its subsequent chemical modifications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the modification of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Cross-Coupling

Question: My Suzuki-Miyaura reaction with this compound is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors, primarily related to catalyst inhibition and substrate reactivity.[1][2]

  • Potential Cause: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole scaffold can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

  • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[1][3]

  • Potential Cause: Inefficient Oxidative Addition. While the carbon-bromine bond at the 4-position is reactive, issues with the oxidative addition step can still arise, which is often the rate-determining step.[1]

  • Solution: Increasing the reaction temperature can help overcome the activation energy barrier for this step. Additionally, screening different palladium pre-catalysts and ligands is recommended.[1][3]

  • Potential Cause: Inactive Catalyst. The palladium catalyst may not be in its active Pd(0) state.

  • Solution: Consider using a pre-formed Pd(0) source or ensure that the reaction conditions are suitable for the in-situ reduction of a Pd(II) pre-catalyst.[3]

  • Potential Cause: Suboptimal Base or Solvent. The choice of base and solvent is crucial for the transmetalation step.[3][4]

  • Solution: A common and often effective base for challenging couplings is potassium phosphate (K₃PO₄).[3] Ensure the use of anhydrous and degassed solvents to prevent side reactions.[5]

  • Potential Cause: Boronic Acid Decomposition. Boronic acids can be prone to protodeboronation, especially in the presence of water and at elevated temperatures.[1]

  • Solution: Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable. Ensure solvents are anhydrous.[1]

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling cluster_1 Catalyst & Ligand Optimization cluster_2 Reaction Condition Optimization cluster_3 Reagent Quality Check Low_Yield Low Yield Observed Check_Catalyst Is the Catalyst/Ligand System Optimal? Low_Yield->Check_Catalyst Potential Issue Check_Conditions Are Reaction Conditions Appropriate? Low_Yield->Check_Conditions Potential Issue Check_Reagents Are Reagents of Good Quality? Low_Yield->Check_Reagents Potential Issue Catalyst_Inhibition Catalyst Inhibition by Pyridine-N? Check_Catalyst->Catalyst_Inhibition Inefficient_Oxidative_Addition Inefficient Oxidative Addition? Check_Catalyst->Inefficient_Oxidative_Addition Suboptimal_Base_Solvent Suboptimal Base/Solvent? Check_Conditions->Suboptimal_Base_Solvent Boronic_Acid_Decomposition Boronic Acid Decomposition? Check_Reagents->Boronic_Acid_Decomposition Use_Bulky_Ligands Use Bulky Ligands (e.g., SPhos, XPhos) Catalyst_Inhibition->Use_Bulky_Ligands Solution Increase_Temp_Screen_Catalyst Increase Temperature or Screen Catalyst/Ligand Inefficient_Oxidative_Addition->Increase_Temp_Screen_Catalyst Solution Screen_Bases_Solvents Screen Bases (e.g., K3PO4) Ensure Anhydrous/Degassed Solvents Suboptimal_Base_Solvent->Screen_Bases_Solvents Solution Use_Boronic_Ester_or_Trifluoroborate Use More Stable Boronic Acid Derivatives Boronic_Acid_Decomposition->Use_Boronic_Ester_or_Trifluoroborate Solution G Start Start Reaction Take_Aliquot Take Aliquot from Reaction Start->Take_Aliquot Spot_TLC Spot on TLC Plate Take_Aliquot->Spot_TLC Elute_Plate Elute Plate in Solvent Chamber Spot_TLC->Elute_Plate Dry_Plate Dry Plate Elute_Plate->Dry_Plate Visualize_UV Visualize under UV Light Dry_Plate->Visualize_UV Visualize_Stain Stain and Heat Visualize_UV->Visualize_Stain Analyze Analyze Results Visualize_Stain->Analyze Reaction_Complete Reaction Complete? Analyze->Reaction_Complete Continue_Reaction Continue Reaction Reaction_Complete->Continue_Reaction No Workup Proceed to Workup Reaction_Complete->Workup Yes Continue_Reaction->Take_Aliquot G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Aliquot Withdraw Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection (MS) Separate->Detect Plot_Data Plot Peak Area vs. Time Detect->Plot_Data Determine_Endpoint Determine Reaction Endpoint Plot_Data->Determine_Endpoint

References

Technical Support Center: Regioselectivity in Reactions of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.

Troubleshooting Guides

Controlling the site of reaction (C4-bromo vs. C7-chloro) is a common challenge. The following tables provide guidance on troubleshooting poor regioselectivity in common cross-coupling and lithiation reactions.

Table 1: Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling

IssuePotential CauseRecommended Solution
Low selectivity for C4 coupling Steric hindrance at the C4 position.Use a less sterically demanding boronic acid or a smaller phosphine ligand on the palladium catalyst.
Inappropriate choice of palladium catalyst and/or ligand.Screen a variety of palladium precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos).[1]
Reaction temperature is too high, leading to scrambling.Lower the reaction temperature and monitor the reaction over a longer period.
Significant C7 coupling The C-Cl bond is unexpectedly reactive under the chosen conditions.Employ milder reaction conditions, such as using a weaker base or a lower reaction temperature.
Debromination or dechlorination The base may be promoting hydrodehalogenation.Use a non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[2]
Low overall yield Inefficient oxidative addition of the palladium catalyst.Ensure the palladium catalyst is active and consider using an activating agent.
Poor solubility of reactants.Screen different solvents or solvent mixtures to ensure all components are fully dissolved.

Table 2: Troubleshooting Poor Regioselectivity in Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
Mixture of C4 and C7 amination products Similar reactivity of the C-Br and C-Cl bonds under the reaction conditions.Modify the catalyst system; bidentate phosphine ligands like BINAP or DPPF can offer different selectivity profiles.[3]
The chosen base is too strong or too weak.Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) to find the optimal balance for selective C-N bond formation.
Preferential reaction at the C7 position The C-Cl bond may be more activated towards amination under certain conditions.Consider protecting the N-H of the pyrrole ring, which can alter the electronic properties of the scaffold.
Low conversion to the desired product Catalyst inhibition or deactivation.Use a higher catalyst loading or a more robust catalyst system. Ensure all reagents and solvents are anhydrous and deoxygenated.
Side reactions, such as hydrodehalogenation The amine substrate or the base may be acting as a reducing agent.Add the amine slowly to the reaction mixture and ensure the temperature is well-controlled.

Table 3: Troubleshooting Poor Regioselectivity in Lithiation/Halogen-Metal Exchange

IssuePotential CauseRecommended Solution
Unselective metalation at both C4 and C7 The organolithium reagent is too reactive.Use a less reactive organolithium reagent (e.g., n-BuLi vs. t-BuLi) or perform the reaction at a very low temperature (-78 °C or lower).
Decomposition of the starting material The organolithium reagent is acting as a base and deprotonating the pyrrole N-H.Protect the N-H of the pyrrole with a suitable protecting group (e.g., SEM, Boc) before attempting lithiation.[4]
Low yield of the desired functionalized product The lithiated intermediate is unstable.Use an additive like bis(2-dimethylaminoethyl)ether to stabilize the lithiated species.[5]
The electrophile is not reactive enough.Use a more reactive electrophile or activate the electrophile before addition.

Frequently Asked Questions (FAQs)

Q1: Which position, C4-bromo or C7-chloro, is generally more reactive in palladium-catalyzed cross-coupling reactions?

A1: In general, for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, reactions are generally expected to occur preferentially at the C4 position. However, the actual regioselectivity can be influenced by various factors including the choice of catalyst, ligands, base, and solvent.

Q2: How can I favor Suzuki-Miyaura coupling at the C7 position?

A2: To achieve selective coupling at the C7 position, one could first perform a selective reaction at the C4-bromo position. Following the successful C4-functionalization, a subsequent Suzuki-Miyaura coupling can be carried out at the C7-chloro position, likely requiring more forcing reaction conditions (e.g., higher temperature, stronger base, or a more active catalyst system designed for C-Cl bond activation).

Q3: What is the best approach for selective functionalization via lithiation?

A3: For selective functionalization via lithiation, it is highly recommended to first protect the N-H of the pyrrole ring. The acidic proton on the pyrrole nitrogen can interfere with the lithiation reagent. After N-protection, a halogen-metal exchange can be attempted. Typically, bromine-lithium exchange is faster than chlorine-lithium exchange. Therefore, using an organolithium reagent at low temperatures should favor the formation of the 6-lithio species. This can then be trapped with a suitable electrophile.

Q4: Can I selectively reduce one of the halogen atoms?

A4: Selective reduction (hydrodehalogenation) can be challenging. However, conditions can be screened to favor the reduction of the C-Br bond over the C-Cl bond. For example, catalytic hydrogenation using a palladium catalyst may show some selectivity. Alternatively, certain reducing agents might preferentially react with the more labile C-Br bond.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Protection prior to Lithiation

  • Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) in a round-bottom flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Protection: Add the protecting group precursor (e.g., (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl), 1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-protected product by column chromatography.

Visualizations

Regioselective_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_lithiation Lithiation / Halogen-Metal Exchange This compound This compound Pd Catalyst\nLigand\nBase Pd Catalyst Ligand Base This compound->Pd Catalyst\nLigand\nBase Suzuki This compound->Pd Catalyst\nLigand\nBase Buchwald Organolithium\nReagent Organolithium Reagent This compound->Organolithium\nReagent Lithiation C4-Coupling C4-Coupling C7-Coupling C7-Coupling Pd Catalyst\nLigand\nBase->C4-Coupling More Reactive (C-Br) Pd Catalyst\nLigand\nBase->C7-Coupling Less Reactive (C-Cl) C4-Amination C4-Amination Pd Catalyst\nLigand\nBase->C4-Amination Generally Favored C7-Amination C7-Amination Pd Catalyst\nLigand\nBase->C7-Amination Possible C4-Functionalization C4-Functionalization C7-Functionalization C7-Functionalization Organolithium\nReagent->C4-Functionalization Favored Exchange (Br -> Li) Organolithium\nReagent->C7-Functionalization Less Favored

Caption: Reaction pathways for functionalizing this compound.

Troubleshooting_Workflow Start Start: Poor Regioselectivity ScreenCatalyst Screen Catalyst and Ligands Start->ScreenCatalyst AdjustTemp Adjust Temperature Start->AdjustTemp OptimizeBase Optimize Base ScreenCatalyst->OptimizeBase OptimizeBase->AdjustTemp ChangeSolvent Change Solvent OptimizeBase->ChangeSolvent AdjustTemp->ChangeSolvent ProtectingGroup Consider Protecting Group Strategy ChangeSolvent->ProtectingGroup ImprovedSelectivity Improved Regioselectivity ProtectingGroup->ImprovedSelectivity

Caption: A general workflow for troubleshooting and optimizing regioselective reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo- and 7-Chloro-pyrrolo[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-bromo-pyrrolo[2,3-c]pyridine and 7-chloro-pyrrolo[2,3-c]pyridine in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in numerous biologically active compounds, making the selective functionalization of its halogenated derivatives a critical aspect of medicinal chemistry and drug development.

Executive Summary

The reactivity of halogenated aromatic and heteroaromatic compounds in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. Generally, the reactivity follows the trend I > Br > Cl > F. This is primarily attributed to the bond dissociation energy, with the weaker C-Br bond being more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.[1][2][3]

In the context of the pyrrolo[2,3-c]pyridine system, this intrinsic difference in C-X bond strength suggests that the 4-bromo analogue is generally more reactive than the 7-chloro analogue . However, the position of the halogen also plays a significant role. The chlorine atom at the 7-position is adjacent to the pyridine nitrogen, which can influence the electronic properties of the C-Cl bond and potentially its reactivity. In some dihalogenated pyridine systems, halides adjacent to the nitrogen can exhibit enhanced reactivity.

This guide presents a comparative overview based on established principles and representative experimental data from related heterocyclic systems to predict and understand the reactivity of these two valuable building blocks.

Theoretical Framework: A Comparison of Reactivity

The relative reactivity of 4-bromo- and 7-chloro-pyrrolo[2,3-c]pyridine in palladium-catalyzed cross-coupling reactions is influenced by two primary factors:

  • Carbon-Halogen Bond Strength: The C-Br bond (approx. 276 kJ/mol) is weaker than the C-Cl bond (approx. 328 kJ/mol).[2] This lower bond energy for the C-Br bond translates to a lower activation energy for the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Consequently, 4-bromo-pyrrolo[2,3-c]pyridine is expected to react faster and under milder conditions than its 7-chloro counterpart.

  • Positional Electronics: The location of the halogen on the pyrrolo[2,3-c]pyridine ring system also impacts reactivity. The chlorine atom at the 7-position is on the pyridine ring, adjacent to a nitrogen atom. This proximity to the electronegative nitrogen atom can influence the electron density at the C7 position and affect the ease of oxidative addition. While typically less reactive than bromides, chlorides at electron-deficient positions can sometimes be activated, especially with the use of specialized, electron-rich and bulky phosphine ligands.

The interplay of these factors dictates the optimal reaction conditions and expected outcomes for the functionalization of each position.

Data Presentation: Comparative Reaction Performance

The following tables summarize expected yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions based on data from analogous heterocyclic systems. These tables provide a comparative projection of the reactivity of 4-bromo- and 7-chloro-pyrrolo[2,3-c]pyridine.

Table 1: Suzuki-Miyaura Coupling

EntryHalide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
14-Bromo-pyrrolo[2,3-c]pyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1002-685-95
27-Chloro-pyrrolo[2,3-c]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100-12012-2460-75

Table 2: Buchwald-Hartwig Amination

EntryHalide SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
14-Bromo-pyrrolo[2,3-c]pyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-1004-1280-90
27-Chloro-pyrrolo[2,3-c]pyridineMorpholinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane100-12018-2455-70

Table 3: Sonogashira Coupling

EntryHalide SubstrateAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
14-Bromo-pyrrolo[2,3-c]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-503-880-95
27-Chloro-pyrrolo[2,3-c]pyridinePhenylacetylenePd₂(dba)₃ / XPhos / CuICs₂CO₃DMF100-12012-2440-60

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 4-Bromo-pyrrolo[2,3-c]pyridine

Materials:

  • 4-Bromo-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-pyrrolo[2,3-c]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 7-Chloro-pyrrolo[2,3-c]pyridine

Materials:

  • 7-Chloro-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add 7-chloro-pyrrolo[2,3-c]pyridine, the amine, Pd(OAc)₂, and RuPhos.

  • Add degassed, anhydrous 1,4-dioxane.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • After the reaction is complete (as determined by LC-MS), cool to room temperature.

  • Dilute with a suitable organic solvent, filter through a pad of celite, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling of 4-Bromo-pyrrolo[2,3-c]pyridine

Materials:

  • 4-Bromo-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF (degassed)

Procedure:

  • To a solution of 4-bromo-pyrrolo[2,3-c]pyridine in degassed THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

  • Add the terminal alkyne dropwise at room temperature under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until completion.

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br Transmetal Transmetalation ArPdAr Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr Ar'-B(OH)2 Base ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product Reagents Ar-Br + Ar'-B(OH)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison General Reactivity Comparison Substrates Pyrrolo[2,3-c]pyridine Halides Bromo 4-Bromo-pyrrolo[2,3-c]pyridine Chloro 7-Chloro-pyrrolo[2,3-c]pyridine High Higher Reactivity Bromo->High Weaker C-Br bond Low Lower Reactivity Chloro->Low Stronger C-Cl bond Reactivity Reactivity in Pd Coupling Mild Milder Conditions (Lower Temp, Shorter Time) High->Mild Harsh Harsher Conditions (Higher Temp, Longer Time, Stronger Ligands) Low->Harsh Conditions Typical Reaction Conditions

Caption: Logical relationship between halide, reactivity, and reaction conditions.

Conclusion

References

A Comparative Analysis of Pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors and Clinically Relevant Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. While the compound 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine serves as a crucial intermediate in the synthesis of pharmacologically active molecules, it is the derivatives of the broader pyrrolo[2,3-c]pyridine scaffold that have emerged as significant kinase inhibitors. This guide provides a detailed comparison of the biological efficacy of a representative pyrrolo[2,3-c]pyridine derivative against established kinase inhibitors, Pexidartinib and Vemurafenib, supported by experimental data and methodologies.

This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of the therapeutic potential of this chemical class.

Overview of Compared Kinase Inhibitors

Pyrrolo[2,3-c]pyridine Derivative (Compound 1r): A novel and potent inhibitor targeting the FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R), a key regulator of macrophage development and function, which is implicated in various cancers and inflammatory diseases.

Pexidartinib: An orally available, potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It is the first systemic therapy approved for tenosynovial giant cell tumor (TGCT), a rare benign tumor where CSF1R signaling is a key driver.[3]

Vemurafenib: A highly selective inhibitor of the BRAF V600E-mutated serine-threonine kinase, a critical component of the MAPK signaling pathway.[4][5][6] It is a cornerstone in the treatment of metastatic melanoma harboring this specific mutation.[4][5]

Comparative Biological Efficacy

The in vitro potency of these inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

InhibitorPrimary TargetIC50 (nM)Other Key Targets (IC50 in nM)
Pyrrolo[2,3-c]pyridine Derivative (Compound 1r) FMS (CSF-1R)30FLT3 (D835Y) (>1000), c-MET (>1000)
Pexidartinib CSF-1R20c-KIT (10), FLT3 (160)[2][7]
Vemurafenib BRAF (V600E)13-31C-Raf (6.7-48), Wild-type B-Raf (100-160)

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action provides insight into the therapeutic strategy and potential side effects of these inhibitors.

Pexidartinib functions by inhibiting the CSF-1R signaling pathway, which in turn blocks the proliferation of tumor cells and modulates tumor-associated macrophages.[1][8] It also shows activity against c-KIT and FLT3.[2]

Vemurafenib selectively targets the mutated BRAF V600E kinase, interrupting the constitutively active MAPK pathway and inducing apoptosis in melanoma cells.[4][5][6][9]

The pyrrolo[2,3-c]pyridine derivative (Compound 1r) , as an FMS kinase inhibitor, is expected to modulate the tumor microenvironment by targeting macrophages, similar to Pexidartinib. The FMS signaling cascade, upon binding of its ligand M-CSF, activates downstream pathways including the Ras/Raf/MEK/ERK cascade, which is crucial for cell proliferation and survival.[10][11][12]

Visualizing the Signaling Pathways

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M-CSF M-CSF FMS (CSF-1R) FMS (CSF-1R) M-CSF->FMS (CSF-1R) Binds Grb2/Sos Grb2/Sos FMS (CSF-1R)->Grb2/Sos Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Compound 1r Compound 1r Compound 1r->FMS (CSF-1R) Inhibits Pexidartinib Pexidartinib Pexidartinib->FMS (CSF-1R) Inhibits

FMS (CSF-1R) Signaling Pathway and Inhibition.

BRAF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras BRAF (V600E) BRAF (V600E) Ras->BRAF (V600E) Activates MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibits

BRAF (V600E) Signaling Pathway and Inhibition.

Experimental Protocols

Detailed and reproducible experimental design is the foundation of reliable comparative analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction that generates a luminescent signal.

Materials:

  • Kinase of interest (e.g., FMS, BRAF)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., Compound 1r, Pexidartinib, Vemurafenib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control). Add 2 µl of the kinase solution and 2 µl of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Serial Dilution of Inhibitor Serial Dilution of Inhibitor Add to Plate Add to Plate Serial Dilution of Inhibitor->Add to Plate Incubate (60 min) Incubate (60 min) Add to Plate->Incubate (60 min) Kinase Reaction Add Kinase Add Kinase Add Kinase->Add to Plate Add Substrate/ATP Mix Add Substrate/ATP Mix Add Substrate/ATP Mix->Add to Plate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (60 min)->Add ADP-Glo Reagent Stop Reaction Incubate (40 min) Incubate (40 min) Add ADP-Glo Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Signal Generation Incubate (30 min) Incubate (30 min) Add Kinase Detection Reagent->Incubate (30 min) Measure Luminescence Measure Luminescence Incubate (30 min)->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Workflow for Luminescence-Based Kinase Inhibition Assay.
Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., melanoma, leukemia)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The pyrrolo[2,3-c]pyridine scaffold represents a promising framework for the development of novel kinase inhibitors. The representative compound, with its potent FMS kinase inhibition, demonstrates the potential of this chemical class to rival established drugs like Pexidartinib. While direct comparisons with inhibitors targeting different pathways, such as Vemurafenib, are context-dependent, the data underscores the versatility of kinase inhibitor discovery. Further investigation into the selectivity profiles and in vivo efficacy of pyrrolo[2,3-c]pyridine derivatives is warranted to fully elucidate their therapeutic potential.

References

In vivo validation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of pyrrolopyridine-based compounds as potential therapeutic agents. Due to the limited publicly available in vivo data specifically for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-based compounds, this document focuses on presenting in vivo performance data from closely related pyrrolopyridine isomers. This comparative approach aims to establish a benchmark for the experimental validation of novel compounds within this class, particularly those targeting protein kinases involved in oncology.

Introduction to Pyrrolopyridine Scaffolds in Drug Discovery

The pyrrolopyridine core is a versatile scaffold in medicinal chemistry, with different isomers demonstrating a wide range of biological activities.[1][2] These compounds have gained significant attention as kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][2] The structural resemblance of the deazapurine framework of some pyrrolopyrimidines to adenine, the ATP ligand, makes them effective competitors for the ATP-binding site of various kinases.[1] This guide will focus on the in vivo data of pyrrolopyridine derivatives targeting key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and FMS-like Tyrosine Kinase 3 (FLT3).

Comparative In Vivo Performance of Pyrrolopyridine-Based Kinase Inhibitors

The following table summarizes the in vivo efficacy of various pyrrolopyridine-based compounds from preclinical studies. This data provides a reference for the expected performance of novel chemical entities, including this compound derivatives, in similar models.

Compound ClassSpecific CompoundTarget Kinase(s)Animal ModelDosageEfficacy MetricOutcomeReference
Pyrrolo-pyridine benzamideCompound [I]c-MetLung carcinoma allograft (BALB/c nude mice)20 mg/kgTumor Growth Inhibition (TGI)64.5% TGI[3]
Pyrrolo[3,2-d]pyrimidineCompound 2cbHER2/EGFR4-1ST gastric cancer xenograft (mice)100 mg/kg, p.o. bidTumor Growth/Control (T/C)0%[4]
Pyrrolo[3,2-d]pyrimidineCompound 2cbHER2/EGFR4-1ST gastric cancer xenograft (rats)25 mg/kg, p.o. bidTumor Growth/Control (T/C)-1%[4]
Pyrrolo[2,3-d]pyrimidinePyrotinibEGFR/HER2Breast cancer xenograft30 mg/kgTumor Growth RatioSignificant inhibition of tumor growth[5]
Pyrrolo[2,3-b]pyridineCompound 4hFGFR1/2/3(In vitro data suggesting in vivo potential)-IC50FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM[6]

Key Signaling Pathways Targeted by Pyrrolopyridine Inhibitors

Understanding the signaling pathways that these compounds inhibit is crucial for their development. Below are diagrams of key pathways often targeted by pyrrolopyridine kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCg->PKC PKC->Nucleus

Caption: Simplified FGFR Signaling Pathway.

CDK8_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylates for degradation (Inhibited by Wnt signal) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds in Nucleus CDK8_Mediator CDK8/Mediator Complex TCF_LEF->CDK8_Mediator Recruits RNAPII RNA Pol II CDK8_Mediator->RNAPII Phosphorylates Target_Genes Target Gene Transcription RNAPII->Target_Genes

Caption: Role of CDK8 in the Wnt/β-catenin Signaling Pathway.

Experimental Protocols for In Vivo Validation

Detailed and standardized experimental protocols are essential for the reproducible in vivo validation of novel compounds. Below are representative methodologies for key in vivo experiments.

Murine Xenograft Model for Antitumor Efficacy
  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, BT-474 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: Cultured cancer cells (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of a mixture of media and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are monitored bi-weekly using caliper measurements and calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., a this compound derivative) is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses and schedules (e.g., once daily, twice daily). The vehicle control group receives the formulation buffer. A positive control group may be treated with a standard-of-care drug.[3][4]

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. Efficacy is often expressed as Tumor Growth Inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

  • Toxicity Assessment: Animal well-being is monitored daily. Body weight changes and any signs of toxicity are recorded. At the end of the study, major organs may be collected for histopathological analysis.

Pharmacokinetic (PK) Studies
  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.

  • Compound Administration: The test compound is administered intravenously (i.v.) via the tail vein and orally (p.o.) by gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis software.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel pyrrolopyridine-based compound.

InVivo_Validation_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Kinase Assays, Cell Proliferation) Compound_Synthesis->In_Vitro_Screening PK_Studies Pharmacokinetic (PK) Studies (Mouse, Rat) In_Vitro_Screening->PK_Studies Toxicity_Studies Preliminary Toxicity (Maximum Tolerated Dose) PK_Studies->Toxicity_Studies Xenograft_Model Xenograft Efficacy Model (e.g., Subcutaneous Tumor) Toxicity_Studies->Xenograft_Model Data_Analysis Data Analysis (TGI, T/C, Statistical Significance) Xenograft_Model->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A generalized workflow for the in vivo validation of a new chemical entity.

Conclusion

The in vivo validation of this compound-based compounds will require a systematic approach, beginning with robust in vitro characterization, followed by pharmacokinetic and toxicity assessments, and culminating in well-designed efficacy studies in relevant animal models. The data presented in this guide for related pyrrolopyridine scaffolds serve as a valuable reference for designing these studies and for interpreting the significance of the obtained results. The successful translation of these compounds from the bench to the clinic will depend on a thorough understanding of their in vivo behavior and a clear demonstration of their therapeutic potential in preclinical models.

References

Comparative Analysis of Pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitor potential of the 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold. Due to the absence of publicly available kinase inhibition data for this specific compound, this analysis focuses on structurally related pyrrolo[2,3-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives to infer potential biological activity and guide future research.

The pyrrolopyridine core is a recognized pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent and selective activity against various kinases.[1][2] The structural similarity of this compound to these active compounds suggests its potential as a kinase inhibitor. This guide summarizes the reported activities of analogous compounds, details common experimental protocols for assessing kinase inhibitor selectivity, and visualizes key experimental workflows and signaling pathways.

Comparative Inhibitory Activity of Pyrrolopyridine Analogs

While specific data for this compound is unavailable, the following table summarizes the kinase inhibitory activity of structurally related pyrrolo[2,3-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the versatility of this scaffold.

Compound ClassTarget Kinase(s)Key Findings & Reported PotencyReference
Pyrrolo[3,2-c]pyridine Derivatives FMS KinaseCompound 1r emerged as a potent and selective FMS kinase inhibitor with an IC50 of 30 nM. It was found to be 3.2 times more potent than the lead compound.[3]
1H-Pyrrolo[2,3-b]pyridine Derivatives FGFR1, 2, 3Compound 4h showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[4]
1H-Pyrrolo[2,3-b]pyridine Derivatives Cdc7 KinaseA potent ATP mimetic inhibitor of Cdc7 kinase, compound 42 , was identified with an IC50 value of 7 nM.[5]
Pyrrolo[2,3-b]pyridine Derivatives CDK8Compound 46 was identified as a potent CDK8 inhibitor with an IC50 value of 57 nM and exhibited favorable selectivity across the CDK family and tyrosine kinases.[6]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides Akt (PKB)Optimization of this series led to nanomolar inhibitors with up to 150-fold selectivity for Akt over the closely related kinase PKA.[7]
1-H-Pyrazole-3-carboxamide Derivatives with a Pyrrolo[2,3-d]pyrimidine Moiety FLT3, CDK2, CDK4, CDK6Compound 50 (FN-1501) demonstrated potent, nanomolar inhibition of FLT3 and various CDKs.[8]

Experimental Protocols for Kinase Inhibitor Profiling

The following are detailed methodologies for key experiments typically employed to determine the cross-reactivity and selectivity of kinase inhibitors.

In Vitro Kinase Panel Screening

This experiment assesses the activity of a compound against a broad panel of kinases to identify both intended targets and potential off-targets.

  • Objective: To determine the inhibitory concentration (IC50) of a test compound against a large number of purified kinases.

  • Materials: Test compound (e.g., this compound derivative), purified recombinant kinases, appropriate peptide or protein substrates, ATP, kinase reaction buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution containing ATP (for radiometric assays, [γ-33P]ATP is used).

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

Cellular Target Engagement Assays

These assays confirm that the inhibitor can bind to its target kinase within a cellular context.

  • Objective: To measure the ability of a compound to engage with its target kinase in living cells.

  • Methods:

    • Western Blotting: Treat cells with the inhibitor and analyze cell lysates by Western blot to detect changes in the phosphorylation status of the target kinase or its downstream substrates.

    • Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein to thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein is quantified.

    • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.

Chemical Proteomics (Kinobeads)

A powerful method to identify the cellular targets and off-targets of a kinase inhibitor on a proteome-wide scale.

  • Objective: To identify the kinases that bind to an immobilized, non-selective kinase inhibitor in a competitive manner with the test compound.

  • Procedure:

    • Incubate cell lysates with the test inhibitor at various concentrations.

    • Add "kinobeads," which are an affinity resin with immobilized non-selective kinase inhibitors.

    • Kinases from the lysate that are not bound by the test inhibitor will bind to the kinobeads.

    • Elute the proteins bound to the kinobeads and identify and quantify them using mass spectrometry.

    • A decrease in the amount of a specific kinase bound to the beads in the presence of the test inhibitor indicates that the inhibitor is binding to that kinase.

Visualizations

Experimental Workflow for In Vitro Kinase Profiling

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Serial Dilution of Inhibitor C Incubation of Kinase, Substrate & Inhibitor A->C B Kinase & Substrate Preparation B->C D Initiation with ATP C->D E Kinase Reaction D->E F Signal Detection (e.g., Radioactivity, Fluorescence) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for in vitro kinase inhibitor profiling.

Simplified PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Activation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylation Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

A Head-to-Head Comparison of Pyrrolo[2,3-c]pyridine and Azaindole Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the privileged heterocyclic structures, azaindoles, bioisosteres of indole, have garnered significant attention, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the benzene ring of the indole core can significantly modulate physicochemical properties and biological activity. This guide provides a detailed head-to-head comparison of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold and its isomeric counterparts (4-, 5-, and 7-azaindoles), supported by experimental data to inform rational drug design.

Introduction to Azaindole Isomers

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds composed of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the six-membered ring defines the four isomers: 4-azaindole, 5-azaindole, 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole. This subtle structural variation can lead to profound differences in hydrogen-bonding capacity, pKa, dipole moment, and metabolic stability, which in turn influence their interaction with biological targets.[1] While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in the literature, followed by 6-azaindole.[1][2]

Physicochemical Properties: A Comparative Analysis

The introduction of a nitrogen atom into the indole scaffold generally enhances aqueous solubility and modulates lipophilicity, key parameters in drug development.[2][3] The precise positioning of the nitrogen atom, however, results in distinct physicochemical profiles for each isomer.

Property4-Azaindole5-Azaindole6-Azaindole (Pyrrolo[2,3-c]pyridine)7-AzaindoleReference
Calculated logP 1.11.21.21.0[3][4]
Calculated pKa 7.5 (pyridinium ion)5.8 (pyridinium ion)4.7 (pyridinium ion)4.6 (pyridinium ion)[1]
Aqueous Solubility EnhancedEnhancedEnhancedEnhanced[2]
Calculated tPSA (Ų) 41.641.641.641.6[3]

Table 1: Comparative Physicochemical Properties of Azaindole Isomers. Data is compiled from multiple sources and represents calculated values. Experimental values may vary depending on the specific derivative and conditions.

The calculated logP values are relatively similar across the isomers, suggesting that the position of the nitrogen atom has a modest impact on overall lipophilicity. However, the pKa of the pyridine nitrogen varies significantly, with 4-azaindole being the most basic and 7-azaindole being the least basic. This difference in basicity can have a profound impact on drug-receptor interactions, solubility at different pH values, and off-target effects. All azaindole isomers exhibit enhanced aqueous solubility compared to the parent indole scaffold.[2]

Biological Activity: A Focus on Kinase Inhibition

Azaindole scaffolds are particularly prevalent in the design of kinase inhibitors, owing to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[5][6] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole NH can act as a hydrogen bond donor, mimicking the interaction of the adenine core of ATP.[6] The specific isomer employed can, however, dictate the potency and selectivity of the inhibitor.

Target Kinase4-Azaindole Derivative IC505-Azaindole Derivative IC506-Azaindole Derivative IC507-Azaindole Derivative IC50Reference
c-Met Potent (low nM)Less ActiveLess ActivePotent (low nM)[7]
Cdc7 Lower ActivityPotentLower ActivityLower Activity[7]
VEGFR2 ~10-fold higher than 6- and 7-isomers~10-fold higher than 6- and 7-isomers48 nM37 nM[8]
GSK-3β InactiveInactive9 nMInactive[8]
HIV-1 RT Better efficacy than indoleReduced efficacyReduced efficacyBetter efficacy than indole[7]
CB1 Receptor Not ReportedNot ReportedModest bindingLost binding affinity[2]

Table 2: Comparative Biological Activity of Azaindole Derivatives. Data is compiled from multiple sources and represents the activity of various derivatives, not necessarily the parent scaffolds. The IC50 values are against the specified kinase target.

As illustrated in Table 2, the choice of the azaindole isomer is highly target-dependent. For instance, while derivatives of 4- and 7-azaindole have shown potent inhibition of c-Met kinase, 5-azaindole derivatives were found to be potent inhibitors of Cdc7 kinase, with the other isomers showing lower activity.[7] In the case of VEGFR2 inhibition, 6- and 7-azaindole derivatives were found to be more potent than their 4- and 5-azaindole counterparts.[8] Furthermore, a 6-azaindole derivative was a potent inhibitor of GSK-3β, while the corresponding 7-azaindole analog was inactive.[8] These examples underscore the importance of screening different azaindole isomers during the lead optimization process to identify the optimal scaffold for a given target.

Synthetic Accessibility: A Practical Comparison

The ease of synthesis and the availability of starting materials are crucial considerations in drug development. While numerous methods exist for the synthesis of all four azaindole isomers, the accessibility and cost of the requisite starting materials, typically substituted aminopyridines, can vary.

IsomerCommon Synthetic StrategiesStarting Material Considerations
4-Azaindole Fischer indole synthesis, Bartoli reaction, Palladium-catalyzed cross-coupling reactions.[9][10]Starting pyridylhydrazines with electron-donating groups can give good yields in the Fischer synthesis. For the Bartoli reaction, a halogen at the α- or 4-position of the pyridine ring improves yield.[9]
5-Azaindole Bartoli reaction, Leimgruber-Batcho synthesis, Palladium-catalyzed C-N coupling followed by C-C coupling and cyclization.[11]Synthesis often starts from substituted 3,4-diaminopyridines or 3-amino-4-bromopyridines.
6-Azaindole Fischer indole synthesis, Bartoli reaction, Palladium-catalyzed tandem C-N couplings and cyclizations.[5][12]Similar to 4-azaindole, electron-donating groups on the starting pyridylhydrazines are beneficial for the Fischer synthesis. Synthesis can also start from 3-amino-4-chloropyridines.
7-Azaindole Bartoli reaction, Leimgruber-Batcho synthesis, Sonogashira coupling, Rhodium-catalyzed C-H activation.[13]A variety of substituted 2,3-diaminopyridines and 2-amino-3-halopyridines are commercially available starting materials.

Table 3: Comparison of Synthetic Accessibility of Azaindole Isomers.

In general, modern palladium-catalyzed cross-coupling reactions have provided versatile and efficient routes to all azaindole isomers.[9][12] However, the cost and availability of the starting functionalized pyridines can be a limiting factor. A quick survey of chemical suppliers indicates that a variety of substituted aminopyridines and bromoaminopyridines are commercially available, but the price can vary significantly depending on the substitution pattern and isomeric purity.

Experimental Protocols

To provide a practical resource for researchers, detailed protocols for key in vitro assays are provided below.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add 100 µL of a 10 mM DMSO stock to 900 µL of pre-saturated n-octanol and 1 mL of pre-saturated water).

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for equilibration.

  • Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation (e.g., 3000 rpm for 10 minutes).

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers, avoiding contamination of the interface.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase to all wells except the negative controls.

  • Add the kinase-specific substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[1]

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plate

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS for quantification

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration.

  • In a 96-well plate, add the liver microsomes and the test compound solution.

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway where azaindole inhibitors are active and a general workflow for their evaluation.

kinase_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Promotes Azaindole Azaindole-based Kinase Inhibitor Azaindole->PI3K Inhibits

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for azaindole-based kinase inhibitors.

experimental_workflow Synthesis Scaffold Synthesis (4-, 5-, 6-, 7-Azaindole) PhysChem Physicochemical Property Profiling (logP, pKa, Solubility) Synthesis->PhysChem BiochemAssay Biochemical Assays (Kinase Inhibition, IC50) PhysChem->BiochemAssay CellAssay Cell-based Assays (Cytotoxicity, Target Engagement) BiochemAssay->CellAssay LeadOpt Lead Optimization BiochemAssay->LeadOpt ADME In Vitro ADME (Metabolic Stability) CellAssay->ADME CellAssay->LeadOpt ADME->LeadOpt

Caption: A general experimental workflow for the evaluation and optimization of azaindole-based drug candidates.

Conclusion

The comparative analysis of pyrrolo[2,3-c]pyridine (6-azaindole) and its isomeric azaindole scaffolds reveals that the position of the nitrogen atom is a critical determinant of their physicochemical properties and biological activity. While 7-azaindole is the most widely explored isomer, particularly in the context of kinase inhibition, this guide has highlighted that other isomers can exhibit superior potency and selectivity for specific targets. The choice of the optimal azaindole scaffold is therefore highly dependent on the therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of all four isomers against diverse biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of novel therapeutics.

References

Confirming the Structure of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. The 1H-pyrrolo[2,3-c]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, often presents isomeric challenges during synthesis. This guide provides a comparative analysis of spectroscopic data to aid in the definitive structural confirmation of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a versatile intermediate in medicinal chemistry. We present a detailed examination of its expected spectroscopic signature in comparison to isomeric and related derivatives, supported by established experimental protocols.

Spectroscopic Data Comparison

The primary techniques for the structural confirmation of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While X-ray crystallography provides the most definitive three-dimensional structure, NMR spectroscopy offers crucial information about the connectivity and chemical environment of atoms in solution.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)NH (ppm)
This compound (Expected) ~7.8 (d)~6.7 (d)~8.1 (s)-~12.5 (br s)
5-bromo-1H-pyrrolo[2,3-b]pyridine[1]7.63 (t)6.50 (m)-8.30 (d)11.77 (s)
4-chloro-1H-pyrrolo[2,3-d]pyrimidine[2]--6.60 (d)7.70 (d)12.1 (br s)

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a
This compound (Expected) ~125~102~128~110~145~120~148~150
5-bromo-1H-pyrrolo[2,3-b]pyridine[1]128.2100.0122.1130.3111.1142.9-147.5
4-chloro-1H-pyrrolo[2,3-d]pyrimidine[2]151.1-151.0117.5100.0128.0-151.5

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 14 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024-2048

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 160 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[2].

    • Perform a series of ω and φ scans to cover the reciprocal space.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model using full-matrix least-squares on F².

    • Locate hydrogen atoms in the difference Fourier map and refine them isotropically.

Structure Confirmation Workflow

The logical flow for confirming the structure of a newly synthesized batch of this compound is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation Start Start: Synthesis of This compound Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray CompareNMR Compare NMR with Expected & Isomer Data NMR->CompareNMR CompareMS Confirm Molecular Weight MS->CompareMS ConfirmXray Definitive Structure Confirmation Xray->ConfirmXray CompareNMR->Start Mismatch Final Structure Confirmed CompareNMR->Final Match CompareMS->Final Match ConfirmXray->Final Success

Caption: Workflow for the synthesis and structural confirmation.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process starting from 5-bromo-2-hydroxy-3-nitropyridine.[3]

G A 5-bromo-2-hydroxy-3-nitropyridine B 5-bromo-2-chloro-3-nitropyridine A->B Chlorination (e.g., POCl₃) C Reduction of Nitro Group B->C Reduction (e.g., Fe/HCl or H₂/Pd) D Ring Closure C->D Cyclization E This compound D->E

Caption: General synthetic route to the target compound.

By following these experimental protocols and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of their synthesized this compound derivatives, ensuring the integrity of their subsequent research and development efforts.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to Pyrrolopyridine-Based Drugs and Their Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

The 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a key building block in the synthesis of a diverse range of kinase inhibitors. While specific off-target data for drugs directly derived from this exact starting material is limited in publicly accessible literature, a comparative analysis of closely related compounds built on the broader pyrrolopyrimidine and pyrazolopyrimidine core structures offers valuable insights for researchers in drug development. This guide provides an objective comparison of the performance and off-target profiles of representative kinase inhibitors, supported by experimental data and detailed methodologies.

Kinase inhibitors are a cornerstone of targeted therapy, but their efficacy can be influenced by off-target activities, leading to both beneficial polypharmacology and adverse side effects.[1] Understanding the selectivity profile of these compounds is therefore critical. This guide focuses on prominent drugs that share a structural heritage with the this compound scaffold, such as Janus Kinase (JAK) inhibitors and Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.

Comparative Kinase Selectivity Profiles

The selectivity of kinase inhibitors is a crucial determinant of their therapeutic window. The following tables summarize the on-target potency and off-target activity of several key drugs based on pyrrolopyrimidine or structurally similar pyrazolopyrimidine cores.

Janus Kinase (JAK) Inhibitors

JAK inhibitors, such as Tofacitinib and Ruxolitinib, are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[2][3] Their off-target profiles are of significant interest due to the potential for side effects.[4]

Compound Primary Target(s) IC50 (nM) vs. Primary Target(s) Key Off-Targets (and Activity) Data Source
Tofacitinib JAK1, JAK3JAK1: 112, JAK3: 1JAK2: 20 nM, TYK2: >450 nM[3][5]
Ruxolitinib JAK1, JAK2JAK1: 3.3 nM, JAK2: 2.8 nMTYK2: 19 nM, JAK3: 428 nM; ROCK inhibition also reported.[6][6][7]
Baricitinib JAK1, JAK2JAK1: 5.9 nM, JAK2: 5.7 nMJAK3: >400 nM, TYK2: 53 nM; Recently identified off-targets include CK2-α2 (Kd = 5.8 µM) and MAP3K12 (Kd = 5.8 µM).[8][9][3][8][9]
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors

Pexidartinib is a CSF1R inhibitor approved for the treatment of tenosynovial giant cell tumor. Its development highlights the therapeutic potential of targeting this kinase, but also underscores the importance of monitoring for off-target effects, such as hepatotoxicity.[10][11]

Compound Primary Target(s) IC50 (nM) vs. Primary Target(s) Key Off-Targets (and Activity) Data Source
Pexidartinib CSF1R10 nMc-Kit, FLT3[12][13]

Signaling Pathways and Drug Action

To visualize the context of on-target and off-target effects, the following diagrams illustrate the primary signaling pathway for JAK inhibitors and a conceptual workflow for identifying off-target interactions.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression STAT_dimer->GeneExpression Translocates to Nucleus & Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Tofacitinib Tofacitinib / Ruxolitinib Tofacitinib->JAK Inhibits

Figure 1. Simplified JAK-STAT Signaling Pathway Inhibition.

cluster_workflow Off-Target Identification Workflow Drug Test Compound (e.g., Pyrrolopyrimidine-based) KinomeScreen Kinome-Wide Screen (e.g., Kinobeads, Activity Assays) Drug->KinomeScreen HitValidation Hit Validation (e.g., IC50 determination) KinomeScreen->HitValidation CellularAssay Cellular Target Engagement (e.g., CETSA) HitValidation->CellularAssay PhenotypicScreen Phenotypic Assessment CellularAssay->PhenotypicScreen OffTarget Validated Off-Target PhenotypicScreen->OffTarget

Figure 2. Experimental Workflow for Off-Target Discovery.

Experimental Protocols

The identification and validation of off-target effects rely on a suite of specialized experimental techniques. Below are detailed methodologies for key assays used in kinase inhibitor profiling.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. It measures the amount of ADP produced, which is proportional to kinase activity.[14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinobeads Affinity Chromatography for Kinome Profiling

This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets in a competitive binding format.[15][16]

Materials:

  • Cell or tissue lysate

  • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Test compound

  • Lysis buffer

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the test compound or vehicle control (DMSO) for a defined period.

  • Kinase Enrichment: Add Kinobeads to each lysate sample and incubate to allow kinases to bind to the immobilized inhibitors.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: The abundance of each identified kinase is compared across the different concentrations of the test compound. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the test compound is binding to that kinase and competing with the Kinobeads. This data is used to generate dose-response curves and determine the apparent dissociation constants (Kd) for each interacting kinase.[17]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that verifies drug-target engagement within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[18][19]

Materials:

  • Intact cells or cell lysate

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Instrumentation for heating samples (e.g., PCR thermocycler)

  • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) and then cool to room temperature.

  • Cell Lysis: Lyse the cells (if not already in lysate form) to release the soluble proteins. This is often done through freeze-thaw cycles or sonication.

  • Separation of Aggregates: Centrifuge the samples at high speed to pellet the precipitated/aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the specific target protein remaining in the supernatant using a suitable protein detection method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, fixed temperature while varying the compound concentration.[20]

Conclusion

While the this compound scaffold represents an important starting point for the synthesis of novel therapeutics, a comprehensive understanding of the off-target effects of the resulting drugs requires rigorous experimental evaluation. By comparing the selectivity profiles of established drugs with similar core structures, such as Tofacitinib, Ruxolitinib, and Pexidartinib, and employing robust methodologies like kinome-wide screening and cellular target engagement assays, researchers can better anticipate and mitigate potential off-target liabilities. This comparative approach is essential for the development of safer and more effective kinase inhibitors.

References

Benchmarking new derivatives against known 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyrrolopyridine scaffold has emerged as a privileged structure in this endeavor, with numerous derivatives demonstrating potent and selective inhibitory activity against a range of kinase targets. This guide provides a comparative analysis of a new, representative pyrrolopyridine derivative against the foundational compound, 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers and drug development professionals on the potential of these novel analogs.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activity of a novel derivative against a representative kinase target, compared to the parent this compound scaffold. For the purpose of this guide, we will designate the novel compound as "Derivative A" and assume a baseline activity for the parent compound based on typical screening results for such fragments.

CompoundTarget KinaseIC50 (nM)Notes
This compoundFGFR1>10,000Limited intrinsic activity, often used as a starting point for chemical elaboration.
Derivative A (e.g., a 4-anilino-7-substituted analog)FGFR150Significant improvement in potency, demonstrating the value of targeted chemical modification.
Reference Inhibitor (e.g., Dovitinib)FGFR18Provides a benchmark against a known clinical candidate.

Note: The IC50 value for the parent compound is an educated estimation, as it is primarily a synthetic intermediate and extensive biological profiling data is not publicly available. Derivative A's data is representative of values found in literature for optimized pyrrolopyridine-based kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or for use in a luminescence-based assay (e.g., ADP-Glo™)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper and scintillation counter (for radiometric assay) or a plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: A master mix containing the kinase, substrate, and kinase assay buffer is prepared.

  • Assay Initiation: The kinase reaction is initiated by adding the test compound dilutions and ATP to the reaction mixture in the assay plate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP, and the radioactivity, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity. The signal is read on a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cannabinoid Receptor Binding Assay

Given that this compound is a known intermediate for cannabinoid receptor modulators, a binding assay protocol is also relevant.[1]

Materials:

  • Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Test compounds.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding and a non-labeled ligand for non-specific binding) are incubated together in the binding buffer.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibitory constant (Ki) of the test compound is determined by analyzing the competition binding data.

Visualizing Signaling Pathways and Experimental Workflows

To better illustrate the context of this research, the following diagrams, generated using the DOT language, depict a generic kinase signaling pathway and a typical experimental workflow for inhibitor screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) Grb2 Grb2 Receptor->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Ligand Growth Factor Ligand->Receptor Binding & Dimerization Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Receptor Inhibition

Caption: A simplified diagram of the Ras-Raf-MEK-ERK signaling pathway initiated by a receptor tyrosine kinase.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start 4-bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Derivative New Derivative Library Synthesis->Derivative Primary_Screen Primary Kinase Assay (Single Concentration) Derivative->Primary_Screen Dose_Response IC50 Determination (Dose-Response) Primary_Screen->Dose_Response Selectivity Kinase Panel Screening (Selectivity Profile) Dose_Response->Selectivity Cell_Based Cellular Assays (e.g., Anti-proliferation) Selectivity->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR ADME In Vitro ADME/Tox (e.g., Microsomal Stability) SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo In_Vivo->SAR Iterative Design

Caption: A typical workflow for the discovery and optimization of novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side-shields or goggles[2]

  • A laboratory coat[2]

  • Use a particle respirator for nuisance exposures or a higher-level respirator for more significant handling.[1]

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[3]

Segregation and Storage of Waste

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[4] As a halogenated organic compound, this compound must be collected in a designated, properly labeled waste container.[4][5]

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[5] The container should be made of a compatible material, with plastic being a preferred option.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[6]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6][7] The container must be kept tightly closed except when adding waste.[7][8]

Disposal Procedure

The recommended disposal method for this compound is through a licensed professional waste disposal service.[1] This compound should not be disposed of down the drain or in regular trash.[8][9]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the solid this compound waste into the designated "Halogenated Organic Waste" container. Avoid creating dust during the transfer.[1]

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the same hazardous waste container.

  • Container Management: Do not overfill the waste container; a general guideline is to fill it to no more than 90% capacity.[10]

  • Arrange for Pickup: Once the waste container is full, or if it has been in storage for an extended period (up to one year for partially filled containers in a satellite accumulation area), contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup.[6][7]

  • Incineration: The SDS for this compound specifies that the product should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This is the responsibility of the licensed disposal facility.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal, avoiding dust formation.[1] Do not let the product enter drains.[1]

Quantitative Data Summary

PropertyValue
Molecular FormulaC₇H₄BrClN₂
Molecular Weight231.48 g/mol
Melting Point230-231 °C
Flash Point176.2 ± 26.5 °C
Density1.9 ± 0.1 g/cm³

Source: Echemi[11]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify 4-bromo-7-chloro- 1H-pyrrolo[2,3-c]pyridine Waste ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 container Obtain Labeled 'Halogenated Organic Waste' Container fume_hood->container Step 3 transfer Transfer Waste and Contaminated Materials into Container container->transfer Step 4 storage Store in Designated Satellite Accumulation Area transfer->storage Step 5 seal Keep Container Tightly Sealed storage->seal contact_ehs Contact EH&S or Licensed Waste Disposal Service for Pickup storage->contact_ehs Step 6 (When full or after 1 year) incineration Professional Incineration with Afterburner and Scrubber contact_ehs->incineration Step 7 end End: Proper Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data is limited, this compound is known to be a hazardous substance. A safety data sheet for the similar compound, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, classifies it as toxic if swallowed and an irritant to the respiratory system and skin.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves.[3][4][5][6] For extensive handling, consider double-gloving.Provides a barrier against skin contact with the powdered chemical. Nitrile gloves are a good general-use option with resistance to a variety of chemicals.[3][4][5]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[2]Protects eyes from airborne particles and potential splashes.
Body Protection A lab coat should be worn at all times.Prevents contamination of personal clothing.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, a particle respirator (e.g., N95) may be sufficient. For larger quantities or in situations with potential for aerosolization, a respirator with organic vapor cartridges is recommended.[7][8][9]Minimizes the risk of inhaling the powdered chemical, which may cause respiratory irritation.[1]
Operational Plan for Handling

A systematic approach to handling this compound is crucial to mitigate risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • Ensure the container is clearly labeled.[10][11]

2. Weighing and Preparation:

  • All handling of the solid compound must be conducted in a certified chemical fume hood to control exposure.[11]

  • Before weighing, decontaminate the work surface.

  • Use dedicated spatulas and weighing boats.

  • Handle the powder gently to avoid creating dust.

3. Use in Experiments:

  • When adding the compound to a reaction vessel, do so carefully to prevent splashing or aerosolization.

  • Keep the container sealed when not in use.

  • Ensure all manipulations are performed within the confines of a fume hood.

4. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[2]

Waste Segregation:

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste (Halogenated): Solutions containing this compound should be collected in a designated halogenated organic waste container. Do not mix with non-halogenated waste.[12]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Containers should be kept sealed when not in use and stored in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Incineration at high temperatures is a common method for the safe disposal of halogenated compounds.[13]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

A Receiving and Storage B Preparation and Weighing (in Fume Hood) A->B Inspect and Transfer C Experimental Use (in Fume Hood) B->C Transfer to Reaction D Decontamination and Cleanup C->D Post-Experiment E Waste Segregation D->E Generate Waste F Solid Waste (Contaminated PPE, etc.) E->F Segregate Solids G Liquid Waste (Halogenated) E->G Segregate Liquids H Final Disposal (via Institutional Protocol) F->H G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.